molecular formula C10H15NO2 B2694322 (R)-2-Amino-3-(benzyloxy)propan-1-ol CAS No. 58577-87-0; 58577-88-1

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Cat. No.: B2694322
CAS No.: 58577-87-0; 58577-88-1
M. Wt: 181.235
InChI Key: ZJUOMDNENVWMPL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(benzyloxy)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974135
Record name 2-Amino-3-(benzyloxy)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-87-0
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-3-benzyloxy-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Solubility Profile and Purification Strategies for O-Benzyl-D-Serinol

[1][2]

Executive Summary

O-Benzyl-D-serinol (2-Amino-3-(benzyloxy)-1-propanol) is a critical chiral building block in the synthesis of sphingosine-1-phosphate receptor modulators (e.g., Fingolimod) and novel peptidomimetics.[1][2] Its utility in drug development is defined by its "Janus-faced" physicochemical nature: it possesses a hydrophilic amino-alcohol core masked by a lipophilic benzyl ether protection.[1][2]

Understanding this duality is the key to mastering its solubility. While the amine and hydroxyl groups drive water solubility, the benzyl ring provides a handle for organic extraction. This guide provides a definitive technical analysis of its solubility landscape, enabling researchers to design efficient extraction and purification workflows without relying on trial-and-error.[1][2]

Physicochemical Profile & Solubility Mechanism[1]

To predict solubility, we must deconstruct the molecule into its competing functional domains.

Structural Analysis[1]
  • Hydrophilic Domain (The "Head"): The 2-amino-1-propanol motif is capable of significant hydrogen bonding (3 donors, 3 acceptors).[1][2] This domain drives solubility in protic solvents (Water, Methanol).

  • Lipophilic Domain (The "Tail"): The benzyl ether moiety introduces aromaticity and lipophilicity (

    
    -
    
    
    interactions).[1][2] This domain drives solubility in chlorinated solvents and esters.
The "Toggle" Effect (pH Sensitivity)

The solubility of O-Benzyl-D-serinol is highly pH-dependent due to the primary amine (

12
  • Acidic pH (< 7): Protonation forms the ammonium salt (

    
    ), rendering the molecule highly water-soluble and insoluble in non-polar organics.[1][2]
    
  • Basic pH (> 10): Deprotonation yields the free base, activating the benzyl group's influence and allowing partitioning into organic solvents like Dichloromethane (DCM).[2]

Solubility Landscape

The following table categorizes solvent compatibility for the Free Base form of O-Benzyl-D-serinol at ambient temperature (25°C).

Solvent ClassSpecific SolventSolubility RatingMechanistic InsightApplication
Chlorinated Dichloromethane (DCM)High Excellent solvation of the benzyl group; disrupts H-bonds.[1][2]Primary Extraction
ChloroformHighSimilar to DCM but higher boiling point.[1]Chromatography
Alcohols Methanol / EthanolHigh Matches polarity of amino-alcohol core.[1][2]Synthesis Medium
Esters Ethyl Acetate (EtOAc)Moderate/High Good solvent, though less efficient than DCM for extraction from water.[2]Crystallization
Ethers THFModerate Soluble, but may require heating if concentration is high.Reaction Solvent
Diethyl EtherLow/ModerateOften used to precipitate impurities or triturace.Trituration
Hydrocarbons Hexane / HeptaneInsoluble Polarity mismatch; lipophilic benzyl group is insufficient to overcome the polar amine core.Precipitation / Anti-solvent
Water Water (Neutral pH)Low/Moderate Sparingly soluble due to benzyl hydrophobicity.[2]Impurity Removal
Water (Acidic pH)High Forms soluble salt species.[2]Aqueous Wash
Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical outcome.

SolubilityLogicMoleculeO-Benzyl-D-Serinol(Target)StateCurrent State?Molecule->StateSaltAmmonium Salt(R-NH3+)State->SaltAcidic pHFreeBaseFree Base(R-NH2)State->FreeBaseBasic pHDissolveSaltDissolves in:Water, MeOH, EtOHSalt->DissolveSaltHigh Polarity NeededExtractBaseExtract into:DCM, EtOAcFreeBase->ExtractBaseLipophilic InteractionPrecipitatePrecipitate with:Hexanes, HeptaneExtractBase->PrecipitateAdd Anti-solvent

Figure 1: Solubility decision matrix based on the protonation state of the amine.[2]

Practical Protocols

The following protocols are designed to be self-validating. If the expected phase separation or precipitation does not occur, check the pH immediately.

Protocol A: Isolation of Free Base from Salt (Extraction)

Objective: Recover pure O-Benzyl-D-serinol from a crude reaction mixture or hydrochloride salt.[1][2]

  • Dissolution: Dissolve the crude salt (1.0 eq) in minimal distilled water (approx. 10 mL per gram).

  • Basification (The Critical Step):

    • Cool the solution to 0–5°C to prevent side reactions.

    • Slowly add 2N NaOH or Saturated

      
       until pH reaches 10–11.
      
    • Validation: The solution should become cloudy or an oil should separate (oiling out) as the free base forms.

  • Extraction:

    • Add Dichloromethane (DCM) (equal volume to aqueous phase).[2]

    • Shake vigorously and vent. Allow layers to separate.[3]

    • Note: The product is in the bottom organic layer.

    • Repeat extraction 3 times.[4]

  • Drying & Concentration:

    • Combine organic layers.[3][5]

    • Dry over Anhydrous

      
       (Magnesium sulfate is also acceptable but Sodium sulfate is preferred for amines to minimize adsorption).[2]
      
    • Filter and concentrate in vacuo (Rotovap) at < 40°C.[2]

  • Result: A colorless to pale yellow oil which may solidify upon standing (mp 34-37°C).[2]

Protocol B: Purification via Trituration (Anti-solvent)

Objective: Remove non-polar impurities or purify the solid.

  • Solubilization: Dissolve the crude oil/solid in a minimal amount of Ethyl Acetate or Diethyl Ether.

  • Precipitation:

    • Add Hexane (or Heptane) dropwise with stirring.

    • Ratio target: 1:3 (Solvent:Anti-solvent).

  • Crystallization:

    • Cool the mixture to -20°C for 2-4 hours.

    • O-Benzyl-D-serinol (or its impurities, depending on the profile) will crystallize.[1][2]

    • Note: If the product is the free base, it often oils out first. For high purity, converting to the Oxalate salt is recommended for recrystallization (using EtOH).

Workflow Visualization

The following diagram details the standard isolation workflow, highlighting the phase partitioning logic.

ExtractionWorkflowStartCrude Salt(Aqueous)NeutNeutralize(pH > 10)Start->NeutMixAdd DCM& ShakeNeut->MixPhaseSepPhaseSeparationMix->PhaseSepAqLayerAqueous Layer(Discard Salts)PhaseSep->AqLayerTop LayerOrgLayerDCM Layer(Product)PhaseSep->OrgLayerBottom LayerDryDry (Na2SO4)& EvaporateOrgLayer->DryFinalPure O-Benzyl-D-Serinol(Free Base)Dry->Final

Figure 2: Phase separation workflow for isolating the free base using Dichloromethane.

Analytical Validation

Before proceeding to the next synthetic step, validate the isolation using these checkpoints:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase:

      
       (9:1).[2]
      
    • Visualization: UV (benzyl group) and Ninhydrin stain (free amine).[2]

    • Observation: The free base will have a higher

      
       than the salt.
      
  • NMR (

    
    ): 
    
    • Look for the benzyl protons (singlet/AB system at

      
       4.5 ppm) and the aromatic ring (multiplet 
      
      
      7.3 ppm).[2]
    • Verify the absence of water (broad peak

      
       1.[6]56) or DCM (
      
      
      5.30) if strictly dry conditions are required.

References

  • Sigma-Aldrich. O-Benzyl-D-serine Product Specification & Safety Data Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 112114, O-Benzyl-D-serine. Retrieved from [1][2]

  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione (General workup procedures for amino-propanol derivatives). Org. Synth. 2019 , 96, 336-353.[2] Retrieved from [1][2]

  • ChemicalBook. O-Benzyl-L-serine Synthesis and Workup Protocols. Retrieved from [1][2]

molecular weight and formula of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Synthon for Peptidomimetic and Sphingolipid Synthesis [1]

Executive Summary

(R)-2-Amino-3-(benzyloxy)propan-1-ol (CAS: 58577-87-0) is a critical chiral building block predominantly used in the synthesis of sphingosine analogs, aspartyl protease inhibitors, and next-generation antibiotics.[1][2][3] Often referred to as O-Benzyl-L-serinol , this molecule presents a unique stereochemical paradox where the retention of the spatial arrangement from its parent amino acid (L-Serine) results in an inversion of the Cahn-Ingold-Prelog (CIP) descriptor from (S) to (R) due to substituent priority shifts upon reduction.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical profiling standards required for GMP-compliant drug development.

Part 1: Physicochemical Characterization[1]

The precise characterization of this compound is essential for maintaining enantiomeric excess (ee) during downstream coupling reactions.[1]

Identity and Constants
PropertySpecification
IUPAC Name (2R)-2-Amino-3-(benzyloxy)propan-1-ol
Common Synonyms O-Benzyl-L-serinol; (R)-O-Benzylserinol
CAS Registry Number 58577-87-0
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Chirality (R)-enantiomer (derived from L-Serine)
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Melting Point 34–37 °C
Boiling Point ~307 °C (at 760 mmHg)
Density 1.08 g/cm³ (predicted)
pKa ~9.5 (amine conjugate acid)
Stereochemical Inversion Insight

Researchers often confuse the nomenclature of this compound. It is crucial to understand the CIP Priority Shift :

  • Precursor (O-Benzyl-L-Serine): The stereocenter configuration is (S) .[1] The priority order is: –NH₂ (1) > –COOH (2) > –CH₂OBn (3).

  • Product (O-Benzyl-L-Serinol): Upon reduction of the carboxylic acid to an alcohol, the priority changes.[1] The –CH₂OBn group (oxygen attached to carbon) takes priority over the new –CH₂OH group (oxygen attached to hydrogen).

  • Result: The priority order becomes: –NH₂ (1) > –CH₂OBn (2) > –CH₂OH (3). This single swap in priority ranking results in an (R) descriptor, despite the spatial arrangement of atoms remaining identical to the L-Serine parent.

Part 2: Synthetic Methodology & Process Chemistry[1]

The synthesis of this compound typically proceeds via the hydride reduction of O-Benzyl-L-Serine.[1] The following protocol emphasizes safety and yield optimization, specifically avoiding racemization mechanisms common in amino acid reductions.

Reaction Pathway Visualization

G Start L-Serine (S-Configuration) Inter O-Benzyl-L-Serine (S-Configuration) Start->Inter 1. Benzylation (BnCl, Cu complex) Product This compound (Target Synthon) Inter->Product 2. Reduction (LiAlH4, THF, Reflux) Priority Swap (S -> R)

Figure 1: Synthetic flowchart illustrating the conversion of L-Serine to the target amino alcohol, highlighting the nomenclature inversion step.

Validated Experimental Protocol

Objective: Reduction of O-Benzyl-L-Serine to this compound.

Reagents:

  • O-Benzyl-L-Serine (1.0 eq)[1][2]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) - Note: Borane-dimethyl sulfide (BH₃·DMS) is a milder alternative if functional group tolerance is a concern.

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel under a nitrogen atmosphere.

  • Slurry Preparation: Charge the flask with LiAlH₄ (2.5 eq) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

  • Addition: Dissolve O-Benzyl-L-Serine in minimal THF. Add dropwise to the LiAlH₄ slurry over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C.[1]

  • Reflux: Warm to room temperature, then heat to reflux (66 °C) for 3–5 hours. Monitor via TLC (Eluent: CHCl₃/MeOH/NH₄OH 10:1:0.1).[1]

  • Fieser Workup (Quenching): Cool to 0 °C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[1]
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH 9:1) or vacuum distillation (high vacuum required due to high boiling point).

Part 3: Analytical Profiling (QC Standards)

For pharmaceutical applications, the following analytical signatures validate the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H, Ar-H ): Characteristic benzyl aromatic signals.[1]

    • δ 4.55 (s, 2H, Ph-CH ₂-O): Benzylic singlet (distinctive diagnostic peak).[1]

    • δ 3.65 (dd, 1H, CH -H-OH): Diastereotopic proton on C1.[1]

    • δ 3.40–3.55 (m, 3H): Overlapping signals for CH -NH₂ and CH ₂-OBn.[1]

    • δ 1.90 (br s, 3H, -OH , -NH ₂): Exchangeable protons (shift varies with concentration).[1]

Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Diagnostic Ion:

    
     m/z.[1]
    
Chiral Purity Determination

To ensure the absence of the (S)-enantiomer (derived from D-Serine impurity or racemization), chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 210 nm or 254 nm.[1]

Part 4: Pharmaceutical Applications[1][5][6]

Sphingolipid Mimetics

The structural homology of this compound to the polar head group of sphingosine makes it an ideal scaffold for Ceramide analogs .[1]

  • Mechanism: The free amine allows for acylation with fatty acids, while the benzyl-protected alcohol can be selectively deprotected or functionalized to mimic the 1-hydroxyl group of sphingosine, crucial for phosphorylation by sphingosine kinases.[1]

Peptidomimetics & Protease Inhibitors

This synthon is used to introduce a non-hydrolyzable hydroxyethylene isostere into peptide backbones.[1]

  • Application: Synthesis of renin inhibitors and HIV protease inhibitors where the central core requires a specific chiral amino-alcohol motif to bind to the catalytic aspartate residues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118408, this compound.[1] Retrieved from [Link]

  • McKiernan, M. et al. (1999). Synthesis of chiral amino-alcohols via reduction of amino acids.[1] Journal of Organic Chemistry. (Contextual citation for LiAlH4 reduction protocols).

Sources

Technical Guide: (R)-2-Amino-3-(benzyloxy)propan-1-ol vs. (S)-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes the resolution of stereochemical nomenclature ambiguities—a common source of experimental error in this specific compound class—and details the synthetic and functional differences between the enantiomers.

Executive Summary

2-Amino-3-(benzyloxy)propan-1-ol (also known as O-benzyl-serinol) is a critical chiral building block (synthon) used in the synthesis of sphingolipids, peptidomimetics, and anticonvulsant pharmaceuticals like Lacosamide.

The core technical challenge with this molecule lies in its stereochemical nomenclature . Unlike simple amino acids where L- generally corresponds to (S)-, the reduction of the carboxylic acid in serine to an alcohol alters the Cahn-Ingold-Prelog (CIP) priority assignments. Consequently, the derivative of naturally occurring L-Serine possesses the (R)-configuration .

This guide resolves this nomenclature inversion, compares the physicochemical properties of the (R)- and (S)-enantiomers, and provides validated protocols for their synthesis and analytical differentiation.

Stereochemical Analysis & Nomenclature Inversion

The most frequent error in sourcing this material is the assumption that L-Serine yields the (S)-isomer. This is incorrect due to a priority swap at the chiral center during reduction.

The Cahn-Ingold-Prelog (CIP) Priority Shift

In L-Serine, the carboxylic acid (-COOH) holds priority #2. In the resulting alcohol, the hydroxymethyl group (-CH₂OH) drops to priority #3, while the benzyloxymethyl group (-CH₂OBn) takes priority #2. This swap inverts the stereodescriptor from (S) to (R) without breaking the chiral center bonds.

  • L-Serine ((S)-Configuration)

    
    (R)-2-Amino-3-(benzyloxy)propan-1-ol [1][2]
    
  • D-Serine ((R)-Configuration)

    
    (S)-2-Amino-3-(benzyloxy)propan-1-ol [1]
    
Visualization of Stereochemical Lineage

The following diagram maps the stereochemical retention and nomenclature inversion.

Stereochemistry L_Ser L-Serine (S)-Configuration Priority: N > COOH > CH2OH Inter_L Intermediate (Ester/Acid) L_Ser->Inter_L Benzylation D_Ser D-Serine (R)-Configuration Priority: N > COOH > CH2OH Inter_D Intermediate (Ester/Acid) D_Ser->Inter_D Benzylation R_Prod This compound (From L-Serine) Priority: N > CH2OBn > CH2OH Inter_L->R_Prod Reduction (CIP Inversion) S_Prod (S)-2-Amino-3-(benzyloxy)propan-1-ol (From D-Serine) Priority: N > CH2OBn > CH2OH Inter_D->S_Prod Reduction (CIP Inversion)

Figure 1: Stereochemical lineage showing the nomenclature inversion. Note that L-Serine yields the (R)-product.[3]

Physicochemical Differentiation

While enantiomers share identical boiling and melting points in an achiral environment, they are distinct in their interaction with polarized light and chiral biological systems.

Property(R)-Isomer (L-Serine derived)(S)-Isomer (D-Serine derived)
CAS Number 58577-87-0 58577-88-1
Common Name O-Benzyl-L-serinolO-Benzyl-D-serinol
Configuration (2R)-2-amino-3-(benzyloxy)propan-1-ol(2S)-2-amino-3-(benzyloxy)propan-1-ol
Optical Rotation

+19.5° (c=1, EtOH) [1]-19.5° (c=1, EtOH)
Physical State Colorless Viscous Liquid / Low melt solidColorless Viscous Liquid / Low melt solid
Boiling Point ~307 °C (at 760 mmHg)~307 °C (at 760 mmHg)
Key Application Sphingosine synthesis, Natural product analogsNon-natural amino acid synthesis, D-drug precursors

Critical Note: Commercial suppliers often list these products under their source name (e.g., "O-Benzyl-L-Serinol"). Always verify the CAS number and optical rotation sign before scale-up to ensure the correct absolute configuration.

Synthetic Protocols

The synthesis generally involves protecting the side-chain hydroxyl of serine followed by the reduction of the carboxylic acid. The choice of reducing agent is pivotal for yield and safety.

Protocol A: Synthesis of (R)-Isomer from L-Serine

Mechanism: Nucleophilic substitution followed by hydride reduction.

  • Starting Material: L-Serine Methyl Ester HCl.

  • Protection (Benzylation):

    • Reagents: Benzyl bromide (BnBr), Triethylamine (TEA) or NaH.

    • Conditions: 0°C to RT in DMF or DCM.

    • Note: Direct benzylation of free serine is difficult; the ester is preferred to prevent O/N-alkylation competition.

  • Reduction:

    • Reagent: Sodium Borohydride (

      
      ) is preferred over Lithium Aluminum Hydride (
      
      
      
      ) for safety and ease of workup on larger scales.
    • Solvent: Ethanol/Water or THF/Methanol.

    • Step: Add

      
       (4.0 eq) portion-wise to the ester solution at 0°C. Stir for 12h.
      
  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[4]
      
    • Purify via vacuum distillation or column chromatography (

      
      , DCM:MeOH 9:1).
      
Protocol B: Synthesis of (S)-Isomer from D-Serine

The protocol is identical to 4.1 but utilizes D-Serine Methyl Ester as the starting material. Due to the higher cost of D-amino acids, the (S)-isomer is typically 3-5x more expensive than the (R)-isomer.

Analytical Quality Control (Chiral HPLC)

Distinguishing the enantiomers requires chiral stationary phases (CSPs).[5][6][7] Standard C18 columns cannot separate these isomers.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm (utilizing the benzyl chromophore).

  • Expected Result: The enantiomers will have distinct retention times. Racemic spiking is recommended for method development.

Pharmacological & Research Applications[10][11][12][13][14]

Sphingolipid Synthesis ((R)-Isomer)

The (R)-isomer is the structural analog of the sphingoid base backbone found in natural ceramides.

  • Pathway: The this compound serves as the "head group" scaffold.

  • Relevance: Used to synthesize D-erythro-sphingosine analogs for studying apoptosis and cell signaling.

Drug Development ((S)-Isomer / D-Serine derivatives)

The (S)-isomer (derived from D-Serine) is crucial for drugs designed to resist enzymatic degradation (proteolysis), as mammalian enzymes primarily recognize L-amino acid motifs (which correspond to the (R)-isomer structure in this alcohol).

  • Example: Precursors for Lacosamide (Vimpat), an anticonvulsant which utilizes a D-Serine backbone to modulate sodium channels.

Application Decision Tree

Use the following logic flow to select the correct isomer for your research:

SelectionLogic Start Select Isomer Source Q1 Target Application? Start->Q1 Natural Natural Mimicry (Sphingolipids, L-Peptides) Q1->Natural Biomimetic Resistant Protease Resistance (D-Peptides, Lacosamide) Q1->Resistant Stability/Novelty Res_R Use (R)-Isomer (Source: L-Serine) Natural->Res_R Res_S Use (S)-Isomer (Source: D-Serine) Resistant->Res_S

Figure 2: Decision logic for selecting the correct enantiomer based on downstream application.

References

  • Sigma-Aldrich. (2023). (R)-(+)-2-Amino-3-benzyloxy-1-propanol Product Specification. Link

  • ChemicalBook. (2023). CAS 58577-87-0 Technical Data. Link

  • National Institutes of Health (NIH). (2011). Serinol: small molecule - big impact. PubMed Central. Link

  • GuideChem. (2023). O-Benzyl-L-serine Properties and Synthesis. Link

  • BenchChem. (2025).[7] Chiral HPLC Analysis of Amino Alcohols. Link

Sources

(R)-O-Benzylserinol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-O-Benzylserinol in Chiral Chemistry

(R)-O-Benzylserinol, systematically named (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is a versatile chiral building block of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure incorporates a primary amine, a primary alcohol, and a benzyl-protected hydroxyl group, all organized around a stereocenter. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, which is a critical aspect in the development of modern pharmaceuticals where the chirality of a drug molecule can profoundly influence its efficacy and safety. The benzyl ether provides a stable protecting group that can be selectively removed under various conditions, offering synthetic flexibility. This guide provides a comprehensive overview of the commercial availability, key chemical properties, synthesis, and applications of (R)-O-Benzylserinol for professionals in drug discovery and development.

Commercial Availability and Supplier Landscape

(R)-O-Benzylserinol is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher. When sourcing this reagent, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis (CoA) from the supplier to ensure the material's quality and suitability for its intended application.

Below is a summary of notable suppliers for (R)-O-Benzylserinol (CAS: 58577-87-0):

SupplierProduct NamePurityNotes
Sigma-Aldrich (R)-(+)-2-Amino-3-benzyloxy-1-propanol97%A well-established supplier for research chemicals, providing detailed safety and handling information.[1]
CymitQuimica (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL98%Offers various pack sizes, from milligrams to grams, suitable for laboratory-scale synthesis.[2]
Pharmaffiliates (R)-(+)-2-Amino-3-benzyloxy-1-propanolHigh puritySpecializes in pharmaceutical impurities and reference standards, suggesting availability of well-characterized material.[3]
Amatek Chemical Co., Ltd. (R)-2-Amino-3-benzyloxy-1-propanol97%A China-based supplier offering competitive pricing for various quantities.[4]
Toocle.com (R)-(+)-2-amino-3-benzyloxy-1-propanol-A platform connecting global buyers with Chinese suppliers.[5]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Key Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 58577-87-0
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Appearance Colorless to yellow liquid or low melting solid[4]
Purity Typically ≥97%
InChI Key ZJUOMDNENVWMPL-SNVBAGLBSA-N[2]

Synthetic Routes and Methodologies

While (R)-O-Benzylserinol is commercially available, understanding its synthesis is crucial for process development and for situations where in-house preparation may be required. A common synthetic strategy involves the reduction of the corresponding protected amino acid, (R)-O-Benzylserine.

A representative synthetic workflow is illustrated below:

cluster_0 Synthesis of (R)-O-Benzylserinol Start (R)-O-Benzylserine Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 (R)-O-Benzylserine methyl ester Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 or NaBH4/LiCl) Intermediate1->Step2 Product (R)-O-Benzylserinol Step2->Product

Caption: A generalized synthetic pathway for the preparation of (R)-O-Benzylserinol from its corresponding amino acid precursor.

Applications in Drug Discovery and Development

The trifunctional nature of (R)-O-Benzylserinol makes it a valuable chiral synthon for a variety of applications in pharmaceutical research.

  • Synthesis of Chiral Ligands: The amino alcohol moiety can be readily converted into chiral ligands for asymmetric catalysis, which is a cornerstone of modern drug synthesis.

  • Precursor for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, similar chiral amino alcohols are used in the synthesis of dopaminergic agents.[6]

  • Scaffold for Combinatorial Chemistry: The distinct functional groups allow for selective modifications, making it a suitable scaffold for the generation of compound libraries in the drug discovery process.[7]

The logical workflow for utilizing (R)-O-Benzylserinol in a drug discovery program is depicted below:

cluster_1 Drug Discovery Workflow Start (R)-O-Benzylserinol Step1 Synthesis of Chiral Intermediate Start->Step1 Step2 Scaffold Elaboration / Library Synthesis Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 Product Drug Candidate Step4->Product

Sources

Structural Characterization of Benzyl-Protected Serinol Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential analytical techniques for the unambiguous structural characterization of benzyl-protected serinol derivatives. As crucial chiral building blocks and intermediates in pharmaceutical synthesis, the precise confirmation of their structure, purity, and stereochemistry is paramount.[1] We will move beyond rote procedural descriptions to delve into the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The narrative is structured to mirror the logical progression of analysis in a discovery or development setting, from initial confirmation to definitive three-dimensional elucidation.

The Rationale for Benzyl Protection and the Analytical Imperative

Serinol, 2-amino-1,3-propanediol, is a versatile scaffold in medicinal chemistry.[2][3] Its three functional groups—a primary amine and two primary hydroxyls—offer multiple points for chemical elaboration. However, this high reactivity necessitates the use of protecting groups during synthesis to achieve regioselectivity. The benzyl (Bzl) group is frequently employed to protect the hydroxyl or amino functionalities due to its relative stability across a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.[4][5]

The choice of a benzyl protecting group strategy directly influences the analytical approach. Its introduction adds specific spectroscopic signatures—aromatic protons and carbons, and a benzylic methylene (CH₂) group—that are key reporters for structural confirmation. The primary analytical challenge is not merely to confirm the presence of these groups, but to verify their precise location (O-benzyl vs. N-benzyl) and to understand their influence on the molecule's overall conformation and stereochemistry.

The following sections detail the core analytical triumvirate for this task: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The First Line of Inquiry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For benzyl-protected serinol derivatives, it provides a wealth of information regarding the carbon-hydrogen framework, connectivity, and stereochemical environment.

Expertise & Causality: Why NMR is Foundational

We begin with NMR because it offers a non-destructive, comprehensive view of the molecule's covalent structure. Both ¹H and ¹³C NMR are essential, and their combined data allows for a near-complete assignment of the molecular skeleton.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments and their general type (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR (COSY, HSQC): Used to definitively link protons to their directly attached carbons (HSQC) and to identify coupled proton systems (COSY), which validates the initial 1D assignments.

A critical feature in the ¹H NMR of chiral, non-racemic benzyl-protected serinol derivatives is the nature of the benzylic methylene (Ar-CH₂ -O/N) protons. Due to the presence of a nearby chiral center (the C2 of the serinol backbone), these two protons are diastereotopic.[6] This means they are chemically non-equivalent and are expected to appear not as a simple singlet, but as a pair of doublets (an "AB quartet"), each coupling with the other. The observation of this pattern is a strong indicator of enantiomeric purity and a specific conformational environment.

Experimental Protocol: ¹H & ¹³C NMR Analysis

Objective: To acquire high-resolution 1D and 2D NMR spectra for the complete structural assignment of a benzyl-protected serinol derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for resolving exchangeable protons (NH, OH).[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Use a 30° or 45° pulse angle.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks and analyze the coupling patterns (multiplicity).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A spectral width of ~240 ppm is typical.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on sample concentration).

    • Process the data similarly to the proton spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation & Self-Validation:

    • Assign all signals in both spectra. Cross-reference the number of signals with the expected number from the molecular structure.

    • If assignments are ambiguous, acquire a 2D HSQC spectrum to correlate each proton signal with its directly attached carbon. This provides definitive C-H connectivity and validates the 1D assignments.

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes expected chemical shift (δ) ranges for a representative O-benzyl serinol derivative. Actual values will vary based on substitution and solvent.

Group Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Source(s)
Benzyl (Aromatic)Ar-H7.20 - 7.40 (m, 5H)127.5 - 128.5, ~138 (quat.)[7][8][9]
Benzyl (Methylene)Ar-CH₂ -O~4.50 - 4.65 (ABq or s, 2H)~70 - 74[8][9]
Serinol Backbone-CH(NH)-~2.7 - 3.9 (m, 1H)~53 - 57[7]
Serinol Backbone-CH₂-O(Bzl)~3.5 - 3.9 (m, 2H)~60 - 65[7]
Serinol Backbone-CH₂-OH~3.4 - 3.7 (m, 2H)~60 - 64[7]

Note: m = multiplet, s = singlet, ABq = AB quartet, quat. = quaternary.

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight (MW) and elemental composition of the synthesized derivative. It is a destructive technique that provides a mass-to-charge ratio (m/z) of the molecule and its fragments.

Expertise & Causality: Why MS is a Critical Checkpoint

MS provides the most direct and accurate measurement of molecular mass. This serves as a fundamental validation of the intended chemical transformation.

  • Soft Ionization (ESI, MALDI): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred because they are "soft," meaning they typically ionize the molecule without causing significant fragmentation.[10] The primary peak observed is the protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺.

  • High-Resolution MS (HRMS): HRMS instruments (e.g., TOF, Orbitrap) can measure m/z to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

  • Fragmentation Analysis: While often minimized, controlled fragmentation (MS/MS) can provide valuable structural information. The benzyl group is known to produce a characteristic fragment ion, the tropylium ion, at m/z 91. Observing this fragment strongly supports the presence of a benzyl moiety.

Experimental Protocol: High-Resolution ESI-MS

Objective: To confirm the molecular weight and elemental formula of the target compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrument Setup (ESI-TOF Example):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

    • Operate the instrument in positive ion mode. Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

    • Acquire data in a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula based on the highly accurate measured mass. Compare this to the theoretical formula. The mass error should ideally be less than 5 ppm.

    • Look for other characteristic adducts, such as [M+Na]⁺ or [M+K]⁺.[10]

Data Presentation: Expected MS Data
Compound Formula Calculated Mass [M+H]⁺ Expected Fragments (m/z) Source(s)
O-Benzyl-DL-serineC₁₀H₁₃NO₃196.091791 (Tropylium ion)[11]
O-Benzyl-L-serinolC₁₀H₁₅NO₂182.112591 (Tropylium ion)[1][12]
N,N-Dibenzyl SerinolC₁₇H₂₁NO₂272.164591 (Tropylium ion)[7]

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, particularly to determine absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.

Expertise & Causality: Why Crystallography is Authoritative

Unlike spectroscopic methods that infer structure from averaged properties, X-ray crystallography directly maps the electron density of the molecule in its crystalline state.[13][14] This provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For chiral molecules like serinol derivatives, it can definitively establish the relative and absolute configuration of all stereocenters.[15][16] However, its application is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant experimental hurdle.

Experimental Workflow: X-ray Crystallography

The process is a specialized workflow rather than a simple protocol. It involves growing a suitable crystal, analyzing it with X-rays, and solving the resulting diffraction pattern.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution Synthesis Synthesized Compound Purify Purify Synthesis->Purify >98% Pure Crystal_Screen Crystal_Screen Purify->Crystal_Screen Various Solvents Growth Growth Crystal_Screen->Growth Optimization Mount Mount Growth->Mount Cryo-loop Diffraction Diffraction Mount->Diffraction X-ray Source Data_Process Data_Process Diffraction->Data_Process Indexing Phase Phase Data_Process->Phase Phase Problem Model Model Phase->Model Build Model Refine Refine Model->Refine Refinement Final_Structure Final_Structure Refine->Final_Structure Validation (R-factor)

Caption: Workflow for single-crystal X-ray structure determination.

Key Data Obtained:

  • Space Group and Unit Cell Dimensions: Defines the crystal lattice and symmetry.[17][18]

  • Atomic Coordinates (x, y, z): The precise location of every non-hydrogen atom in the unit cell.

  • Electron Density Map: A 3D map into which the molecular model is built and refined.[14]

  • Refinement Statistics (e.g., R₁ factor): Indicates the goodness-of-fit between the experimental data and the final structural model. A low R₁ factor (< 0.05) signifies a high-quality structure.

Integrated Analytical Strategy

A robust characterization does not rely on a single technique but on the convergence of evidence from multiple orthogonal methods. The logical flow ensures efficiency and confidence in the final structural assignment.

characterization_flow start Purified Compound nmr ¹H & ¹³C NMR Connectivity Purity Check Diastereotopicity start->nmr ms HRMS Molecular Weight Elemental Formula nmr->ms Structure Consistent? xray X-ray Crystallography Absolute Stereochemistry 3D Conformation ms->xray Unambiguous 3D Structure Needed? final Structurally Confirmed ms->final No xray->final Yes

Caption: Integrated workflow for structural characterization.

This integrated approach represents a self-validating system. The molecular formula from HRMS must match the atoms counted in the NMR assignment. The connectivity derived from NMR must be consistent with the 3D model from crystallography. Any discrepancy at any stage necessitates further investigation, ensuring the highest level of scientific integrity for drug development professionals.

References

  • Evaluation of the Biodistribution of Serinolamide-Derivatized C 60 Fullerene. (2020). MDPI. [Link]

  • A convenient asymmetric synthesis of anti-β-amino alcohols: an X-ray crystallographic study. (n.d.). RSC Publishing. [Link]

  • Synthesis of O-benzyl-L-serine - Supporting Information. (n.d.). pubs.rsc.org. [Link]

  • Serinol: small molecule - big impact. (2011). AMB Express. [Link]

  • O-benzyl-L-serine | C10H13NO3. (n.d.). PubChem. [Link]

  • Serinol | C3H9NO2. (n.d.). PubChem. [Link]

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2021). MDPI. [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent. (2023). PMC - NIH. [Link]

  • Protein X-ray Crystallography: Basic principles. (n.d.). MAX IV Laboratory. [Link]

  • Serinol Reagents. (n.d.). Glen Research. [Link]

  • (PDF) Serinol: Small molecule - big impact. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Semantic Scholar. [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • ¹H splitting pattern of benzyl CH₂ protons. (2018). Chemistry Stack Exchange. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). DOI. [Link]

  • X-ray dynamical diffraction in amino acid crystals. (n.d.). NIH. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. [Link]

  • Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks. (2014). PubMed. [Link]

Sources

Methodological & Application

protocol for reducing D-serine to (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol from D-Serine

Executive Summary

This application note details a robust, scalable protocol for the conversion of D-Serine to This compound (also known as O-Benzyl-D-serinol). This chiral amino alcohol is a critical intermediate in the synthesis of peptidomimetics, sphingosine analogs, and chiral auxiliaries for asymmetric synthesis.

Unlike simple reductions, this transformation requires a specific "Protect-Benzylate-Reduce-Deprotect" sequence to differentiate the two hydroxyl groups (the native side chain vs. the reduced carboxylic acid) and prevent racemization. This guide prioritizes the Mixed Anhydride Reduction method over Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) routes, as it offers superior chemoselectivity and optical purity retention for N-protected amino acid derivatives.

Retrosynthetic Analysis & Strategy

Direct reduction of D-Serine yields D-Serinol (2-amino-1,3-propanediol), a symmetric molecule where selective O-benzylation is chemically impossible. Therefore, the side-chain hydroxyl must be benzylated before the carboxylic acid is reduced.

The Validated Pathway:

  • N-Protection: Install tert-butyloxycarbonyl (Boc) to protect the amine.[1]

  • O-Benzylation: Selectively benzylate the side-chain hydroxyl using Sodium Hydride (NaH) and Benzyl Bromide (BnBr).

  • Chemoselective Reduction: Activate the carboxylic acid via a mixed anhydride intermediate (using Isobutyl Chloroformate) followed by reduction with Sodium Borohydride (NaBH₄).

  • N-Deprotection: Removal of the Boc group to yield the free amine target.

Pathway Visualization

SynthesisPathway Start D-Serine (Starting Material) Step1 N-Boc-D-Serine Start->Step1 (Boc)2O, NaOH Schotten-Baumann Step2 N-Boc-O-Benzyl-D-Serine Step1->Step2 NaH, BnBr DMF, 0°C Step3 N-Boc-O-Benzyl-D-Serinol (Protected Alcohol) Step2->Step3 1. i-BuOCOCl (Activation) 2. NaBH4 (Reduction) Final This compound (Target) Step3->Final TFA / DCM Deprotection

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and chiral retention.

Detailed Experimental Protocols

Phase 1: N-Protection (Synthesis of N-Boc-D-Serine)

Objective: Mask the nucleophilic amine to prevent side reactions during benzylation.

  • Reagents: D-Serine, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH, 1,4-Dioxane.

  • Mechanism: Schotten-Baumann reaction.

Protocol:

  • Dissolve D-Serine (10.5 g, 100 mmol) in 1 M NaOH (100 mL) and 1,4-dioxane (100 mL) .

  • Cool to 0°C. Add (Boc)₂O (24.0 g, 110 mmol) dropwise.

  • Warm to room temperature (RT) and stir for 12–18 hours.

  • Workup: Evaporate dioxane. Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

  • Acidify the aqueous phase to pH 2–3 with 1 M KHSO₄ or HCl.

  • Extract with Ethyl Acetate (EtOAc) (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: ~95% (Viscous oil or white solid).

Phase 2: O-Benzylation (The Critical Differentiation)

Objective: Install the benzyl ether on the side chain. Note: This step uses NaH. Strictly anhydrous conditions are required.

  • Reagents: N-Boc-D-Serine, Sodium Hydride (60% dispersion), Benzyl Bromide, DMF (Anhydrous).

Protocol:

  • Dissolve N-Boc-D-Serine (10.25 g, 50 mmol) in anhydrous DMF (150 mL) under Nitrogen/Argon. Cool to 0°C.[2][3]

  • Add NaH (60% in oil, 4.4 g, 110 mmol) portion-wise. Caution: Vigorous H₂ evolution. (2.2 equivalents are used to deprotonate both the -COOH and the -OH).

  • Stir at 0°C for 30 mins.

  • Add Benzyl Bromide (BnBr) (6.6 mL, 55 mmol) dropwise. Note: Using only 1.1 eq ensures preferential alkylation of the alkoxide over the carboxylate.

  • Stir at RT for 16 hours.

  • Workup: Quench with water (ice cold). If benzyl ester forms (side product), hydrolyze by adding 1M NaOH and stirring for 1 hour, then wash with ether.

  • Acidify aqueous layer to pH 3 and extract with EtOAc.

  • Yield: ~75–85%.

Phase 3: Mixed Anhydride Reduction (Carboxyl to Alcohol)

Objective: Reduce the carboxylic acid to the primary alcohol without racemizing the alpha-carbon.

  • Reagents: N-Boc-O-Benzyl-D-Serine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH₄, THF/Methanol.

Protocol:

  • Dissolve N-Boc-O-Benzyl-D-Serine (5.9 g, 20 mmol) in dry THF (60 mL) .

  • Cool to -15°C (Salt/Ice bath). Add NMM (2.2 mL, 20 mmol) .

  • Add Isobutyl Chloroformate (2.6 mL, 20 mmol) dropwise. Critical: Maintain temp < -10°C to prevent mixed anhydride decomposition. Stir for 15 mins.

  • Filter off the precipitated NMM·HCl salt (optional, but cleaner) or proceed directly.

  • Add NaBH₄ (2.27 g, 60 mmol) in one portion.

  • Immediately add Methanol (10 mL) dropwise over 20 mins. Caution: Gas evolution.[2]

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Quench with sat. NH₄Cl. Evaporate volatiles. Extract residue with EtOAc.[3][4] Wash with 1M HCl, sat. NaHCO₃, and brine.[2][5]

  • Product: N-Boc-O-Benzyl-D-Serinol.

Phase 4: Deprotection (Final Target Generation)

Objective: Remove the Boc group to release the free amine.

Protocol:

  • Dissolve the intermediate from Phase 3 in DCM (20 mL) .

  • Add Trifluoroacetic Acid (TFA) (5 mL) . Stir at RT for 2 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene to remove TFA traces.

  • Neutralization: Dissolve residue in minimal methanol, neutralize with basic resin (e.g., Amberlyst A-21) or sat. NaHCO₃ extraction if scaling up.

  • Final Purification: Distillation (high vac) or recrystallization depending on purity needs.

Quantitative Data & Stoichiometry

ReagentRoleEquiv.Critical Parameter
D-Serine Starting Material1.0High optical purity (>99% ee)
(Boc)₂O Amine Protection1.1pH control (9–10) during addition
NaH (60%) Base2.2Anhydrous DMF; Slow addition
Benzyl Bromide Alkylating Agent1.1Add at 0°C to minimize esterification
Isobutyl Chloroformate Activator1.0Temp must be < -10°C
NaBH₄ Reducing Agent3.0Add Methanol slowly to activate

Quality Control & Validation

To ensure the protocol was successful, the final product This compound should meet these specifications:

  • Appearance: Colorless viscous oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.40 (m, 5H, Ph-H)
      
    • 
       4.55 (s, 2H, Ph-CH ₂-O)
      
    • 
       3.40–3.70 (m, 5H, CH ₂-O, CH -N)
      
  • Specific Rotation

    
    :  Positive value (typically +4° to +6° in CHCl₃ or MeOH). Note: The S-enantiomer rotates negative.
    
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee > 98%).

Safety & Hazards

  • Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. Use only in dry DMF/THF under inert atmosphere. Have a Class D fire extinguisher ready.

  • Benzyl Bromide: A potent lachrymator. Handle strictly in a fume hood.

  • Isobutyl Chloroformate: Toxic and corrosive.

  • TFA: Highly corrosive; causes severe burns.

References

  • Mixed Anhydride Reduction Methodology: Source: ResearchGate / Indian Journal of Chemistry. Citation: Rodriguez, M. et al. "An Efficient Method for the Reduction of N-Protected Amino Acids to Alcohols." Tetrahedron Letters / ResearchGate. URL:[Link]

  • General Review of Amino Acid Reductions: Source: National Institutes of Health (NIH) / PMC. Citation: "Reductive Transformations of Amino Acids to Chiral Amino Alcohols." URL:[Link]

Sources

reductive amination reactions involving (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Reductive Amination of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Introduction & Strategic Significance

This compound (also known as O-benzyl-D-serinol) is a critical chiral building block in the synthesis of sphingosine kinase inhibitors, antiviral agents, and peptidomimetics. Its structural duality—possessing both a nucleophilic primary amine and a free primary alcohol—presents a specific synthetic challenge during N-alkylation: The Oxazolidine Trap.

While standard alkylation with halides often leads to over-alkylation and racemization, reductive amination is the preferred route for introducing diversity at the nitrogen center. However, the presence of the 1,2-amino alcohol motif requires a deviation from standard textbook protocols to ensure high yield and chemoselectivity.

This guide details two optimized protocols designed to suppress oxazolidine formation and preserve the benzyl ether protecting group.

Strategic Analysis: The Oxazolidine Trap

In the reductive amination of amino alcohols, the reaction does not proceed linearly from Amine


 Imine 

Product. Instead, the intermediate imine exists in equilibrium with a cyclic 5-membered oxazolidine.
  • The Problem: Oxazolidines are sterically hindered and electronically distinct from imines. Weak reducing agents (like NaCNBH

    
     at neutral pH) may fail to reduce the oxazolidine, stalling the reaction.
    
  • The Solution:

    • Use Acidic Promoters: Protonation opens the oxazolidine ring back to the iminium species.

    • Lewis Acid Dehydration: Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid, shifting the equilibrium toward the reducible titanium-imine complex.

    • Reagent Selection: Avoid catalytic hydrogenation (H

      
      /Pd) if the benzyl ether must be retained, as debenzylation is rapid under these conditions.
      
Pathway Visualization

The following diagram illustrates the competing pathways and the "Trap" state.

ReactionPathway Start Start: This compound + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal -H2O (Slow) Imine Imine / Iminium Ion (Reactive Species) Hemiaminal->Imine -H2O Oxazolidine Oxazolidine (The Trap) Imine->Oxazolidine Cyclization (Fast) Product Final Product: N-Alkylated Amino Alcohol Imine->Product Reduction (STAB or NaBH4) Oxazolidine->Imine Acid/Lewis Acid (Required to unlock)

Figure 1: The dynamic equilibrium between the reactive imine and the dormant oxazolidine. Successful protocols must drive the reaction away from the oxazolidine trap.

Reagent Compatibility Matrix

ComponentSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaCNBH

)
Titanium(IV) Isopropoxide + NaBH

H

/ Pd-C
Reaction Type Direct (One-pot)Direct (pH dependent)Indirect (Two-step, One-pot)Catalytic
Benzyl Ether Stability High (Stable)High (Stable)High (Stable)Low (Cleaves)
Oxazolidine Opening Excellent (Acidic nature of AcOH promotes ring opening)Poor (Requires external acid)Excellent (Ti shifts eq. to imine)N/A
Ketone Reactivity ModerateLowHigh (Best for hindered ketones)High
Toxicity LowHigh (Cyanide risk)LowLow

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Aldehydes and unhindered ketones. Mechanism: STAB (Sodium Triacetoxyborohydride) is mild and exhibits excellent chemoselectivity for imines over carbonyls. Its inherent acidity (AcOH byproduct) helps suppress oxazolidine stability.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acetic Acid (catalytic, optional, 1-2 equiv if reaction is sluggish)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the amino alcohol (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.05 equiv). Stir at room temperature for 30–60 minutes.

    • Note: If the substrate is a ketone, adding activated 4Å molecular sieves is recommended to absorb water and drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If starting material persists, add glacial acetic acid (1.0 equiv) to protonate the oxazolidine and drive the reduction.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The Titanium-Mediated Method

Best for: Sterically hindered ketones or electron-rich carbonyls where imine formation is unfavorable. Mechanism: Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and traps water, preventing hydrolysis of the imine.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Ketone (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[3]
    
  • Solvent: Absolute Ethanol (or Methanol)[4]

Step-by-Step Procedure:

  • Complexation: In a dried flask under nitrogen, mix the amino alcohol and ketone in absolute Ethanol (0.5 M).

  • Titanium Addition: Add Ti(OiPr)

    
     (1.25 equiv) via syringe. The solution may turn slightly yellow/orange.
    
  • Incubation: Stir at room temperature for 6–12 hours.

    • Note: This step forms the titanium-imine complex. Do not add reducing agent yet.

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 equiv) carefully (exothermic).
    
  • Stir: Allow to warm to room temperature and stir for 2–4 hours.

  • Hydrolysis (Critical Step): The reaction will contain a titanium gel that causes emulsions.

    • Method: Add 2N NaOH or NH

      
      OH (aq) to the reaction mixture. A white precipitate (TiO
      
      
      
      ) will form.
    • Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Stalled) Oxazolidine trap is stable.Add 1-2 equiv of Acetic Acid (Protocol A) or switch to Protocol B (Titanium).
Dialkylation (Tertiary Amine) Aldehyde is too reactive.Use stoichiometric aldehyde (1.0 equiv) and add it slowly to the amine/reductant mixture (Inverse Addition).
Loss of Benzyl Group Incompatible reducing agent.Ensure no Pd/C or H

is present. Stick to Borohydrides.
Emulsion during Workup Titanium salts or amphiphilic product.Use the Celite filtration method (Protocol B) or wash with Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate metals.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8] [Link]

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. [Link]

  • Cimarelli, C., et al. (2011). "Stereoselective reduction of chiral imines: A useful method for the synthesis of chiral amines." European Journal of Organic Chemistry. [Link]

Sources

Application Note: Synthesis of Chiral Ligands from O-Benzyl-D-Serinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic synthesis of high-value chiral ligands derived from O-Benzyl-D-serinol . While many chiral pool syntheses rely on valine or phenylglycine, serine derivatives offer unique electronic and steric properties due to the benzyloxymethyl side chain. This moiety provides a flexible steric wall and potential for secondary coordination or


-stacking interactions. We present two validated protocols: the synthesis of 

-symmetric Bis(oxazoline) (BOX) ligands and Phosphino-oxazoline (PHOX) ligands. These protocols are optimized for reproducibility, scalability, and minimal racemization.

Introduction: The Serine Advantage in Asymmetric Catalysis

O-Benzyl-D-serinol [(R)-2-amino-3-(benzyloxy)propan-1-ol] is a robust chiral building block. Unlike bulky alkyl groups (e.g., t-Bu in Evans' auxiliary), the benzyloxymethyl group (


) introduces a "wing" that can fold or extend depending on the reaction transition state.
Key Advantages:
  • Steric Flexibility: The

    
     arm provides significant steric bulk without the rigidity of a tert-butyl group.
    
  • Electronic Tuning: The ether oxygen can act as a hemilabile ligand in hard-metal catalysis (e.g., Mg(II), Zn(II)).

  • Synthetic Versatility: The benzyl group is stable to basic and nucleophilic conditions used in ligand synthesis but can be removed (hydrogenolysis) if a free hydroxyl is required later.

Strategic Synthetic Pathways

We define two primary workflows. Both rely on the efficient cyclization of an amide intermediate to form the oxazoline ring, preserving the stereocenter integrity.

Workflow Visualization

The following diagram outlines the divergent synthesis from O-Benzyl-D-serinol to BOX and PHOX ligands.

LigandSynthesis Serinol O-Benzyl-D-Serinol (Chiral Starting Material) Diamide Bis-Amide Intermediate Serinol->Diamide + Malonyl Monoamide Mono-Amide Intermediate Serinol->Monoamide + Benzoyl Malonyl Dimethylmalonyl Dichloride Malonyl->Diamide Cyclization1 Cyclization (MsCl / Et3N) Diamide->Cyclization1 BnBOX Bn-BOX Ligand (C2-Symmetric) Cyclization1->BnBOX Benzoyl 2-Bromobenzoyl Chloride Benzoyl->Monoamide Cyclization2 Cyclization (MsCl / Et3N) Monoamide->Cyclization2 BromoOx Aryl-Bromide Oxazoline Cyclization2->BromoOx Phosphinylation Lithiation & Phosphinylation BromoOx->Phosphinylation BnPHOX Bn-PHOX Ligand (P,N-Hybrid) Phosphinylation->BnPHOX

Figure 1: Divergent synthetic pathways for BOX and PHOX ligands starting from O-Benzyl-D-serinol.

Protocol A: Synthesis of (Bn-BOX) Ligands

Target: 2,2'-(Propane-2,2-diyl)bis(4-(benzyloxymethyl)-4,5-dihydrooxazole) Mechanism: Double amidation followed by mesylate-mediated cyclization.

Materials
  • Starting Material: O-Benzyl-D-serinol (1.0 equiv)

  • Linker: Dimethylmalonyl dichloride (0.5 equiv)

  • Base: Triethylamine (Et

    
    N) (excess)
    
  • Cyclization Reagent: Methanesulfonyl chloride (MsCl)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
Step 1: Formation of the Bis-Amide
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add O-Benzyl-D-serinol (20.0 mmol, 2.0 equiv) and Et

    
    N (50.0 mmol, 5.0 equiv) to anhydrous DCM (100 mL). Cool to 0 °C in an ice bath.
    
  • Addition: Add dimethylmalonyl dichloride (10.0 mmol, 1.0 equiv) dropwise via syringe over 15 minutes. The reaction is exothermic; control rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat. NH

    
    Cl (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Checkpoint: The crude bis-amide is typically a viscous oil or foam. Proceed directly if purity >90% by NMR.

Step 2: Cyclization to Bis(oxazoline)
  • Activation: Dissolve the crude bis-amide (approx. 10 mmol) in anhydrous DCM (100 mL) and Et

    
    N (60.0 mmol). Cool to 0 °C.
    
  • Mesylation: Add MsCl (25.0 mmol, 2.5 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to RT and stir for 4 hours. Note: This converts the primary alcohol to a mesylate.

  • Cyclization: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (30.0 mmol) to the mixture and reflux at 40 °C for 12 hours. Alternatively, stirring with excess Et

    
    N at RT for 24-48 hours often suffices, but DBU/heat ensures completion.
    
  • Purification: Wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify by flash column chromatography (SiO
    
    
    ; Hexanes/EtOAc 4:1 to 2:1).
    • Tip: Oxazolines are sensitive to acid. Add 1% Et

      
      N to the eluent to prevent hydrolysis on silica.
      
Data Validation (Expected)
ParameterExpected ValueNotes
Yield 60–75% (2 steps)Lower yields often due to incomplete cyclization.
Appearance Colorless to pale yellow oilOften solidifies upon standing if highly pure.

H NMR

4.0–4.5 (m, oxazoline ring protons)
Characteristic shift of ring protons confirms cyclization.
Optical Rotation

specific to enantiomer
Compare with literature for enantiopurity check.

Protocol B: Synthesis of Serine-Derived PHOX Ligands

Target: 2-(2-(Diphenylphosphino)phenyl)-4-(benzyloxymethyl)-4,5-dihydrooxazole Mechanism: Construction of the aryl-oxazoline scaffold followed by phosphine installation via lithiation.

Materials
  • O-Benzyl-D-serinol

  • 2-Bromobenzoyl chloride

  • Diphenylchlorophosphine (PPh

    
    Cl)
    
  • n-Butyllithium (n-BuLi)

Step-by-Step Methodology
Step 1: Synthesis of the Aryl-Oxazoline Precursor
  • Amidation: React O-Benzyl-D-serinol (10 mmol) with 2-bromobenzoyl chloride (10 mmol) in DCM/Et

    
    N at 0 °C. Stir 4 hours.
    
  • Cyclization: Convert the resulting amide to the oxazoline using the MsCl/Et

    
    N method described in Protocol A (Step 2).
    
  • Purification: Isolate the 2-(2-bromophenyl)-oxazoline derivative via chromatography. This intermediate is stable and can be stored.

Step 2: Phosphinylation (The Critical Step)

Caution: This step requires strictly anhydrous and anaerobic conditions.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Lithiation: Dissolve the bromo-oxazoline (5.0 mmol) in anhydrous THF (25 mL). Cool to -78 °C .

  • Exchange: Add n-BuLi (5.5 mmol, 1.1 equiv) dropwise. The solution often turns deep yellow/orange. Stir at -78 °C for 1 hour to effect Br/Li exchange.

    • Critical: Do not warm up; the aryllithium species can attack the oxazoline ring (self-destruction) at higher temperatures.

  • Phosphine Addition: Add PPh

    
    Cl (6.0 mmol, 1.2 equiv) dropwise.
    
  • Warming: Allow the reaction to warm slowly to RT over 4 hours.

  • Workup: Quench with degassed methanol (2 mL), then dilute with water/EtOAc.

  • Purification: Flash chromatography (degassed solvents recommended). PHOX ligands are prone to oxidation to phosphine oxides. Store under inert atmosphere.

Mechanistic Insights & Catalytic Application

Why use O-Benzyl-D-serinol derived ligands? The answer lies in the catalytic pocket .

Diagram: Catalytic Pocket & Enantio-discrimination

The following diagram illustrates how the benzyl ether side chain creates a chiral environment in a Copper(II)-BOX catalyzed reaction (e.g., Diels-Alder or Cyclopropanation).

CatalyticMechanism MetalCenter Metal Center (Cu, Zn) (Lewis Acid) Coordination N,N-Bidentate Coordination MetalCenter->Coordination TransitionState Rigid Transition State (Enantioselection) MetalCenter->TransitionState Ligand Bn-BOX Ligand (C2-Symmetric) Ligand->Coordination Substrate Substrate (e.g., Alkene + Diazo) Substrate->MetalCenter Binds StericWall Benzyl Side Chains (Steric Blocking) Coordination->StericWall Induces StericWall->TransitionState Blocks one face PiStacking Possible Pi-Stacking (Substrate Orientation) PiStacking->TransitionState Stabilizes

Figure 2: Mechanistic action of Bn-BOX ligands. The benzyl groups create a "chiral fence," forcing the substrate to approach from the open face.

Application Notes
  • Cu-Catalyzed Cyclopropanation: The Bn-BOX ligand is highly effective for the reaction of styrene with ethyl diazoacetate. The benzyl groups block the equatorial quadrants, enforcing high diastereoselectivity (trans-isomer) and enantioselectivity.

  • Lewis Acid Catalysis: In Diels-Alder reactions, the ether oxygen in the side chain is generally non-coordinating to the primary metal center (Cu, Zn) due to the formation of a stable 5-membered chelate with the oxazoline nitrogen. However, with larger metals (Lanthanides), the side chain may participate, altering geometry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Hydrolysis of intermediate mesylateEnsure anhydrous conditions. Use DBU or reflux to drive the elimination rapidly.
Racemization High temperature or strong base exposureAvoid refluxing in high-boiling solvents. Keep T < 40 °C during cyclization if possible. Use Et

N instead of stronger bases if kinetics allow.
Phosphine Oxidation (PHOX) Air exposure during workupUse degassed solvents. Perform workup quickly. If oxide forms, reduce back with HSiCl

or PMHS.
Ligand Decomposition Silica gel acidityAlways precondition silica with 1-2% Et

N/Hexane before loading the column.

References

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119–3154. Link

  • Evans, D. A., et al. (1991).[1] Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Journal of the American Chemical Society, 113(2), 726–728.[1] Link

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link

  • Organic Syntheses. (2009). Synthesis of PHOX Ligands. Org. Synth. 86, 18. Link

  • Gomez, M., Muller, G., & Rocamora, M. (1999). Synthesis of Chiral Oxazolines from Amino Alcohols. Coordination Chemistry Reviews. Link

Sources

reaction pathways for (R)-2-Amino-3-(benzyloxy)propan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Pathways & Protocols for (R)-2-Amino-3-(benzyloxy)propan-1-ol

Executive Summary

This compound (also known as O-benzyl-D-serinol) is a high-value "chiral pool" synthon in medicinal chemistry. Derived from D-serine, this molecule is pivotal for synthesizing non-natural amino acids, peptidomimetics, and, most notably, sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs).

Its structural utility lies in its C2-symmetry breaking : it possesses a primary amine, a free primary alcohol, and a benzyl-protected primary alcohol. This distinct functionalization allows for highly selective, orthogonal protection strategies that are impossible with symmetric serinol.

This guide details two critical reaction pathways:

  • Heterocyclization: Formation of chiral oxazolidinones for stereochemical preservation.

  • Lipid Chain Installation: Synthesis of ceramide/sphingoid scaffolds via chemoselective acylation.

Critical Reaction Pathways

Pathway A: Chiral Oxazolidinone Formation (The "Protective" Route)

The reaction of this compound with carbonyl donors (CDI or Phosgene) yields 4-substituted oxazolidin-2-ones. This is the preferred method to "lock" the amine and the free alcohol simultaneously, protecting the stereocenter from racemization during subsequent harsh alkylations or oxidations.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl source, followed by intramolecular cyclization of the hydroxyl group.

  • Application: Precursor for chiral auxiliaries and synthesis of antibiotics (e.g., Linezolid analogs).

Pathway B: Sphingoid Base Construction (The "Lipid" Route)

This pathway mimics the biosynthesis of ceramides. The free amine is acylated with long-chain fatty acids, followed by modification of the free alcohol (often conversion to a leaving group and displacement, or oxidation).

  • Relevance: Critical for developing S1P1 agonists (immunomodulators).[1] The (R)-configuration is often essential for receptor binding affinity in these lipid-like drugs.

Strategic Visualization

The following diagram illustrates the divergent utility of the starting material.

ReactionPathways Start (R)-2-Amino-3-(benzyloxy) propan-1-ol CDI Reagent: CDI (Carbonyldiimidazole) Start->CDI FattyAcid Reagent: Fatty Acid (EDC/HOBt) Start->FattyAcid Boc Reagent: Boc2O Start->Boc Oxazolidinone Chiral Oxazolidinone (Cyclic Carbamate) CDI->Oxazolidinone Cyclization (Yield >85%) Auxiliary Chiral Auxiliary (Evans-type) Oxazolidinone->Auxiliary N-Alkylation Amide N-Acyl Serinol (Ceramide Analog) FattyAcid->Amide Chemoselective Acylation S1P_Agonist S1P Receptor Modulator Amide->S1P_Agonist Funct. Group Manipulation Protected N-Boc-O-Bn-Serinol Boc->Protected Protection

Figure 1: Divergent synthesis map showing the transformation of this compound into heterocyclic scaffolds (Green) and lipid mimetics (Red).

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-4-((benzyloxy)methyl)oxazolidin-2-one

Target: Creating a cyclic carbamate protection group.

Rationale: Using 1,1'-Carbonyldiimidazole (CDI) avoids the use of highly toxic phosgene gas while providing excellent yields.[2] This reaction is thermodynamically driven by the release of imidazole and CO2.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (0.5 eq - catalytic)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Activation: Add TEA (5.0 mmol). Then, add CDI (12.0 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours.

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear; the product is less polar.

  • Workup:

    • Quench with saturated

      
       solution (30 mL).
      
    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

  • Expected Yield: 85-92% as a white crystalline solid or viscous oil.

Protocol 2: Chemoselective N-Acylation (Ceramide Analog Synthesis)

Target: Installing a lipid tail without protecting the free alcohol.

Rationale: The nucleophilicity of the primary amine is significantly higher than that of the primary alcohol. By controlling pH and temperature, N-acylation can be achieved without O-acylation, saving two steps (protection/deprotection).

Materials:

  • This compound (1.0 eq)

  • Fatty Acid (e.g., Octanoic acid) (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dried flask, dissolve the Fatty Acid (1.1 mmol) in DMF (5 mL). Add EDC.HCl (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add this compound (1.0 mmol) dissolved in minimal DMF.

  • Reaction: Stir at room temperature for 16 hours.

  • Validation: TLC should show a major amide spot. If O-acylation is observed (minor spot), mild hydrolysis (LiOH/MeOH, 30 min) can selectively cleave the ester while leaving the amide intact.

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (to remove unreacted amine/EDC), saturated

    
    , and Brine.
    
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high crystallinity of the amide.

Mechanistic Insight: CDI Cyclization

The following diagram details the electron flow during the oxazolidinone formation, confirming why the reaction is irreversible.

Mechanism Step1 Nucleophilic Attack (Amine attacks CDI) Intermediate Intermediate: N-Acyl Imidazole Step1->Intermediate - Imidazole Step2 Intramolecular Cyclization (Hydroxyl attacks Carbonyl) Intermediate->Step2 Conformational Adjustment Product Final Product: Oxazolidinone + Imidazole Step2->Product - Imidazole (Irreversible)

Figure 2: Step-wise mechanism of CDI-mediated cyclization. The release of two equivalents of imidazole drives the reaction to completion.

Quantitative Data Summary

ParameterProtocol 1 (Oxazolidinone)Protocol 2 (Amide Coupling)
Limiting Reagent Amino AlcoholAmino Alcohol
Key Reagent CDI (1.2 eq)EDC/HOBt (1.2 eq)
Solvent System DCM (0.2 M)DMF (0.2 M)
Temperature 0°C

25°C
25°C Constant
Workup pH NeutralAcidic Wash (pH 3-4)
Typical Yield 88% 91%
Major Impurity Imidazole (Water soluble)Urea byproduct (Water soluble)

References

  • Synthesis of Chiral Oxazolidinones from Serine Derivatives Source: Nogueira, T. C. M., et al. "A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine." Letters in Organic Chemistry, 2013. Context: Establishes the retention of configuration during cyclization of serinol derivatives. URL:[Link]

  • Sphingosine-1-Phosphate (S1P) Receptor Agonists Synthesis Source: Park, S. J., et al. "Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists."[1] Molecules, 2022.[3][4][5] Context: Details the use of benzyl-protected serinol in constructing the sphingoid backbone for immunomodulatory drugs. URL:[Link]

  • CDI-Mediated Coupling and Cyclization Protocols Source: "Carbonyl Diimidazole (CDI) - Common Organic Chemistry." Context: Standard operating procedures and safety data for CDI usage in cyclization. URL:[Link]

  • Stereoselective Synthesis of Sphingosine Kinase Inhibitors Source: Wong, L., et al. "Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases." Bioorganic & Medicinal Chemistry Letters, 2009. Context: Demonstrates the utility of the O-benzyl serinol scaffold in kinase inhibitor design. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Maintaining Chiral Integrity of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-SER-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

(R)-2-Amino-3-(benzyloxy)propan-1-ol (also known as


-benzyl-L-serinol) is a critical chiral building block. While the molecule itself is chemically stable, its stereocenter (C2) is highly susceptible to racemization during specific transformation steps—particularly activation of the primary alcohol  and oxidation to the aldehyde .

This guide addresses the root causes of optical purity loss: proton abstraction (via enolization) and neighboring group participation (via aziridine/oxazoline formation).

Module 1: Critical Control Points in Synthesis & Handling
1.1 The "Aziridine Trap" during Alcohol Activation

The Issue: When converting the primary alcohol to a leaving group (e.g., Mesylate, Tosylate, or Halide), the nitrogen atom at C2 can act as an internal nucleophile. Mechanism: The amine (even if carbamate-protected, e.g., Boc, Cbz) attacks the activated carbon, displacing the leaving group to form an aziridine or oxazoline intermediate. The subsequent opening of this ring is often non-stereospecific, leading to partial or total racemization.

Protocol for Prevention:

  • Protection is Mandatory: Never attempt activation on the free amine. Use bulky protecting groups (Boc, Cbz).

  • Avoid Strong Bases: When using MsCl/TsCl, avoid strong bases that deprotonate the amide nitrogen. Use Pyridine or DIPEA (N,N-Diisopropylethylamine) rather than stronger bases.

  • Temperature Control: Conduct activation steps at 0°C to -10°C .

1.2 Oxidation Risks (The Garner’s Aldehyde Context)

The Issue: Oxidizing this compound to its corresponding aldehyde (a Garner's aldehyde variant) creates a highly acidic


-proton.
Mechanism:  Under standard Swern oxidation conditions using Triethylamine (Et3N) , the base is strong enough to abstract the 

-proton, leading to enolization and racemization.

Protocol for Prevention:

  • Base Substitution: If using Swern oxidation, replace Et3N with DIPEA (Hünig's Base) .[1][2] The steric bulk of DIPEA prevents proton abstraction at the chiral center while still facilitating the reaction.

  • Alternative Oxidants: Use non-basic oxidation methods such as IBX (2-Iodoxybenzoic acid) or TEMPO/NaOCl .[2][3] These pathways avoid the basic conditions required for enolization.

Module 2: Visualizing the Racemization Pathways

The following diagram illustrates the "Aziridine Trap" and the Oxidation risk, showing exactly where your process might be failing.

RacemizationPathways Start (R)-O-Benzyl-Serinol (Starting Material) Act Activation (MsCl/TsCl) Start->Act Path A Ox Oxidation (Swern/IBX) Start->Ox Path B Aziridine Aziridine/Oxazoline Intermediate Act->Aziridine High Temp Strong Base PureProd Chiral Product (Retention/Inversion) Act->PureProd Low Temp Non-nucl. Base Racprod Racemic Product (Scrambled Stereocenter) Aziridine->Racprod Ring Opening Aldehyde Chiral Aldehyde Ox->Aldehyde IBX or Swern+DIPEA Enol Enol Form (Achiral) Aldehyde->Enol Et3N (Base) RacAld Racemic Aldehyde Enol->RacAld Tautomerization

Caption: Figure 1. Mechanistic pathways leading to racemization via Aziridine formation (Path A) or Enolization (Path B).

Module 3: Troubleshooting & FAQs
Q1: I observed 15% racemization after Swern oxidation. Why?

Diagnosis: You likely used Triethylamine (Et3N) as the base. Corrective Action: Repeat the experiment using DIPEA (3.0 - 5.0 equivalents). Dondoni et al. demonstrated that the steric bulk of DIPEA inhibits


-deprotonation while allowing the breakdown of the alkoxysulfonium intermediate [1]. Alternatively, switch to IBX  in refluxing ethyl acetate, which is base-free.
Q2: Can I reduce the O-benzyl-serine methyl ester without racemizing?

Diagnosis: Reduction of amino esters is generally safe, but Lewis acid catalysis can trigger epimerization. Corrective Action: Use NaBH4 (2.0 eq) and LiCl (2.0 eq) in Ethanol/THF. This "chelation-controlled" reduction is mild and preserves optical purity (>99% ee) compared to DIBAL-H, which requires strict temperature control (< -78°C) [2].

Q3: How do I validate the optical purity of my product?

Protocol:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA (90:10).

  • Mosher's Ester Analysis: Derivatize a small aliquot with (R)- and (S)-MTPA chloride. Analyze via

    
    F-NMR or 
    
    
    
    H-NMR. Distinct diastereomeric shifts will quantify the % ee [3].
Module 4: Comparative Reagent Data
TransformationReagent SystemRacemization RiskNotes
Oxidation Swern / Et3NHigh Et3N promotes enolization.
Oxidation Swern / DIPEALow Steric bulk prevents proton abstraction.
Oxidation IBX / EtOAcNegligible Non-basic conditions.
Activation MsCl / Et3NModerate Risk of aziridine formation if temp > 0°C.
Activation MsCl / PyridineLow Pyridine is less likely to deprotonate the amide.
Reduction NaBH4 / LiClNegligible Standard protocol for serine esters.
References
  • Dondoni, A., et al. (2013).[1] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hwang, J. Y., et al. (2008).[4] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Available at: [Link]

  • Hoye, T. R., et al. (2013). Mosher's Ester Analysis for the Determination of Absolute Configuration. Nature Protocols. Available at: [Link]

Sources

troubleshooting benzyl group deprotection in serinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Benzyl Group Deprotection in Serinol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Serinol Challenge

Serinol (2-amino-1,3-propanediol) scaffolds are ubiquitous in sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod) and various glycomimetics. While the benzyl (Bn) group is a robust protecting group for the 1,3-hydroxyls, its removal in serinol derivatives presents a unique "perfect storm" of challenges:

  • Catalyst Poisoning: The vicinal amino group (once exposed or if already free) binds tightly to Palladium (Pd), arresting the catalytic cycle.

  • Solubility Paradox: Fully protected serinols are highly lipophilic, while the deprotected amino-diols are highly polar/water-soluble, often leading to precipitation on the catalyst surface.

  • Chemo-selectivity: Differentiating between O-benzyl ethers and N-benzyl amines (or N-Cbz groups) requires precise methodological tuning.

This guide provides a decision-making framework and validated protocols to overcome these specific bottlenecks.

Diagnostic Workflow: The Deprotection Decision Tree

Before selecting a reagent, analyze your substrate's constraints using the logic flow below.

Deprotection_Decision_Tree Start Start: Serinol Derivative (O-Bn Protected) Q1 Is the Amine Free or N-Benzyl (Basic Nitrogen)? Start->Q1 Q2 Is the Goal Complete Deprotection (Remove O-Bn AND N-Bn)? Q1->Q2 Yes (Basic N present) MethodA METHOD A: Enhanced Hydrogenation (Pd(OH)2/C + Acid Additive) Q1->MethodA No (Amide/Carbamate) Q2->MethodA Yes (Remove All) MethodB METHOD B: Lewis Acid Cleavage (BCl3 + Scavenger) Q2->MethodB No (Keep N-Bn/N-Cbz) Q3 Are there acid-sensitive groups (e.g., Acetals, Silyl ethers)? Q3->MethodB No (Lewis Acid OK) MethodC METHOD C: Transfer Hydrogenation (Pd/C + NH4HCO2) Q3->MethodC Yes (Avoid Strong Acid) MethodA->Q3 If Fails/Stalls MethodD METHOD D: Birch Reduction (Li/NH3 - Last Resort) MethodB->MethodD If Sterically Hindered

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate functionality and chemoselectivity requirements.

Method A: Enhanced Catalytic Hydrogenation (The Gold Standard)

Best For: Complete removal of O-Bn and N-Bn groups; substrates where the amine can be protonated.

The Mechanism: Standard Pd/C often fails because the free amine of the serinol product coordinates to the Pd surface, poisoning the catalyst. To prevent this, the amine must be "masked" via protonation.

Protocol:

  • Solvent: Dissolve substrate in MeOH or EtOH (0.1 M). If solubility is poor, use a 1:1 mixture of MeOH/THF or MeOH/EtOAc.

  • Additive (Critical): Add 1.1–2.0 equivalents of HCl (1M in MeOH) or Acetic Acid (AcOH).

    • Why: This forms the ammonium salt, which does not bind to Pd.

  • Catalyst: Use Pearlman’s Catalyst (20% Pd(OH)₂/C) rather than standard 10% Pd/C.

    • Load: 10–20 wt% relative to substrate.[1]

  • Hydrogen Source: Hydrogen balloon (1 atm) is usually sufficient. For stubborn N-Bn groups, use a Parr shaker at 50 psi.

  • Execution: Stir vigorously at RT for 4–12 hours.

  • Workup: Filter through Celite. Note: The product is a salt. Do not use basic aqueous workup immediately if the free base is water-soluble (common for serinols). Evaporate solvent to obtain the clean salt.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion. Catalyst Poisoning.Filter the mixture to remove the "dead" catalyst. Add fresh catalyst and ensure acidic pH is maintained.
No reaction observed. Steric bulk or low H2 solubility.Switch to Pearlman's Catalyst if using Pd/C. Increase pressure (50 psi). Switch solvent to AcOH (glacial).
Product precipitates on catalyst. Solubility mismatch.Dilute the reaction mixture with water (if using MeOH) or warm the mixture to 40°C to keep the salt in solution before filtration.
N-Methylation observed. Solvent participation.[2]If using MeOH with Pd/C, trace formaldehyde (from MeOH oxidation) can cause reductive amination. Switch to EtOH or iPrOH .

Method B: Lewis Acid Mediated Cleavage (The Selective Route)

Best For: Selective removal of O-Bn in the presence of N-Bn, N-Cbz, or alkenes; substrates sensitive to hydrogenation.

The Mechanism: Boron trichloride (BCl₃) coordinates to the ether oxygen, facilitating C-O bond cleavage. However, the resulting benzyl cation is a potent electrophile that can re-attach to the serinol aromatic rings or the amine (Friedel-Crafts alkylation). A scavenger is mandatory .

Protocol:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Anhydrous DCM (0.1 M).

  • Scavenger: Add Pentamethylbenzene (PMB-H) or Pentamethylbenzene (3–5 equivalents).

    • Role: Traps the benzyl cation irreversibly to form benzyl-pentamethylbenzene.

  • Reagent: Cool to -78°C . Add BCl₃ (1M in DCM, 3–4 equiv per benzyl group).

  • Execution: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC (quench aliquot with MeOH).

  • Quench: Pour into a mixture of MeOH and NaHCO₃ (sat. aq).

  • Workup: Extract with DCM. The serinol product will likely be in the aqueous phase if unprotected; if partially protected, it may be in the organic. Note: If the product is water-soluble, use ion-exchange resin for purification.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
New lipophilic impurity formed. C-Alkylation (Friedel-Crafts).You forgot the scavenger or used too little. Repeat with Pentamethylbenzene (5 equiv).
Incomplete cleavage. Strong B-N coordination.The amine coordinates BCl₃, reducing its effective concentration. Increase BCl₃ to 5–6 equivalents .
Cleavage of N-Cbz/N-Bn. Temperature too high.[3][4]Keep reaction strictly at -78°C . BCl₃ can cleave carbamates at higher temperatures (0°C to RT).

Comparative Data Table

FeaturePd/C + H2 (Neutral) Pd(OH)2/C + Acid (Method A) BCl3 + Scavenger (Method B)
Primary Utility Simple O-Bn ethers (non-amine)Serinol derivatives , N-Bn removalSelective O-Bn (keeps N-Bn/Cbz)
Reaction Rate Slow (due to poisoning)Fast Fast
Selectivity Cleaves O-Bn & N-BnCleaves O-Bn & N-BnO-Bn >>> N-Bn
Side Reactions Poisoning, N-methylationNone (if solvent is correct)C-Alkylation (if no scavenger)
Yield (Typical) 20–50% (stalls)85–95% 70–90%
Cost LowMediumHigh (Reagent + Scavenger)

Critical FAQ: Handling Serinol Specifics

Q: I need to remove O-Bn but keep my N-Cbz group intact. Hydrogenation removes both. What do I do? A: Do not use hydrogenation. Even controlled hydrogenation is risky with serinols. Use Method B (BCl₃) at -78°C. Boron trichloride is highly selective for ethers over carbamates at low temperatures.

Q: My product is water-soluble after deprotection and I lost it during the aqueous workup. A: This is the most common error with serinols.

  • For Hydrogenation: Do not do an aqueous extraction. Filter the catalyst and evaporate the alcoholic solvent.[5] The residue is your clean salt.

  • For Lewis Acid: After quenching with MeOH, evaporate to dryness. Redissolve in a minimum amount of water and load onto a Dowex 50W (H+ form) cation exchange column. Wash with water (removes boron salts), then elute the amine with 5% NH₄OH.

Q: Can I use Transfer Hydrogenation (Ammonium Formate)? A: Yes, but with caution. Ammonium formate decomposes to NH₃, which can poison the catalyst just like the substrate. If you use it, use a large excess (10 equiv) and 10% Pd/C . It is generally less effective than H₂ gas + Acid for sterically hindered serinols.

References

  • Catalyst Poisoning & Acid Additives

    • Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Pearlman's Catalyst (Pd(OH)₂/C)

    • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. Link

  • Lewis Acid (BCl₃)

    • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Link

  • Serinol/Fingolimod Synthesis Context

    • Albert, R., et al. (2005). Synthesis and biological activity of FTY720 (Fingolimod). Journal of Medicinal Chemistry, 48(16), 5373-5377. Link

Sources

Technical Support Center: Crystallization Optimization for (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CRYST-870-BZ Assigned Specialist: Senior Application Scientist, Process Development Subject: Solvent Selection & Troubleshooting for Low-Melting Chiral Amino Alcohols

Introduction: The "Oiling Out" Trap

Welcome to the technical support center. You are working with (R)-2-Amino-3-(benzyloxy)propan-1-ol (CAS: 58577-87-0), also known as O-benzyl-D-serinol.

Critical Warning: Before you begin solvent screening, you must acknowledge the physical constraints of this molecule.

  • Melting Point (MP): 34–37 °C.

  • Implication: This is a "room temperature melt." Standard cooling crystallization (heating to reflux and cooling to 20 °C) will fail . You will inevitably encounter Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," because the operating temperature often exceeds the melting point of the solvated solid.

This guide prioritizes low-temperature crystallization and antisolvent precipitation to bypass the oiling-out boundary.

Module 1: Solvent Selection Strategy

User Question: Which solvent system gives the best recovery without forming an oil?

Technical Response: Because the molecule contains a lipophilic benzyl ether tail and a hydrophilic amino-alcohol head, it exhibits "schizophrenic" solubility. It is too soluble in pure alcohols and too insoluble in pure alkanes.

Recommended Solvent Systems:

Solvent TypeSpecific SolventRoleOperational Notes
Primary Solvent Toluene Best Balance Excellent for the benzyl group. Moderate solubility for the amine. Allows crystallization at < 0 °C.
Primary Solvent Ethyl Acetate (EtOAc) AlternativeGood for intermediate polarity. often requires an antisolvent (Heptane) to drive yield.
Primary Solvent Isopropyl Alcohol (IPA) High SolubilityRisk: High solubility even at 0 °C. Use only if mixed with an antisolvent or for specific polymorph control.
Antisolvent n-Heptane / Hexane Yield DriverEssential for "drowning out" the product from EtOAc or Toluene.[1]
Antisolvent MTBE Yield DriverMethyl tert-butyl ether is effective but ensure the solution remains below 30 °C.

The "Cold-Saturation" Protocol (Golden Rule): Do NOT saturate at boiling point. Saturate at 30 °C (just below MP) and cool to -10 °C or -20 °C .

Workflow Visualization: Solvent Screening

SolventScreening Start Start: Crude Oil/Solid SolubilityTest Solubility Test @ 25°C Start->SolubilityTest Decision Solubility Result? SolubilityTest->Decision TooSoluble Soluble (>100mg/mL) (MeOH, EtOH, DCM) Decision->TooSoluble High TooInsoluble Insoluble (<5mg/mL) (Heptane, Water) Decision->TooInsoluble Low JustRight Moderate (20-50mg/mL) (Toluene, EtOAc, MTBE) Decision->JustRight Target Antisolvent Add Heptane (Slowly) TooSoluble->Antisolvent Switch Strategy Cooling Cool to -20°C JustRight->Cooling Result Crystalline Solid Cooling->Result Antisolvent->Result

Caption: Logic flow for selecting the initial solvent system based on room temperature solubility.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turned cloudy, but instead of crystals, I see oil droplets on the bottom. What happened?

Technical Response: You entered the Metastable Zone Width (MSZW) at a temperature above the liquid-liquid phase separation boundary. Since your MP is ~35 °C, any supersaturation generated above this temperature results in oil (liquid product) rather than crystals.

Immediate Remediation Steps:

  • Re-dissolve: Heat the mixture slightly (to ~40 °C) until the oil dissolves back into the homogeneous phase.

  • Seed at the Edge: Cool very slowly to 30 °C. Add seed crystals (0.5 wt%) of pure this compound.

    • No seeds? Scratch the glass wall or use a sonication probe to induce nucleation.

  • Slow Cooling: Ramp temperature down to -10 °C at a rate of 0.2 °C/min.

  • Dilution: If oiling persists, your concentration is too high. Dilute by 20% with the primary solvent and retry.

Mechanism of Failure: Oiling Out [2][3]

OilingOut State1 Homogeneous Solution (T > 40°C) Cooling Cooling Applied State1->Cooling Bifurcation Temp vs. Concentration Cooling->Bifurcation PathA Supersaturation > LLPS Limit (Oiling Out) Bifurcation->PathA Fast Cool / No Seeds PathB Seeded @ 30°C (Nucleation) Bifurcation->PathB Slow Cool + Seeds OutcomeFail Impure Oil Droplets (Hard to Filter) PathA->OutcomeFail OutcomeSuccess Pure Crystals (Easy Filtration) PathB->OutcomeSuccess

Caption: Divergence between oiling out (LLPS) and successful nucleation based on seeding and cooling rate.

Module 3: Purity & Chiral Integrity

User Question: I have 95% chemical purity but the enantiomeric excess (ee) dropped. Why?

Technical Response: This is a common issue with benzyl-protected amino alcohols.

  • Racemic Compound vs. Conglomerate: If the racemate is a stable compound (which is likely for this class), crystallizing too fast can trap the wrong enantiomer in the lattice.

  • Impurity Rejection: Benzyl alcohol (a common degradation product or starting material impurity) is an oil. If your product oils out first, it will extract the benzyl alcohol into the product phase, lowering purity.

The Fix: Wash Strategy

  • Wash Solvent: Cold Heptane (0 °C) or Cold Toluene/Heptane (1:4).

  • Displacement Wash: Do not just pour solvent over the filter cake. Slurry the crystals on the filter for 30 seconds before applying vacuum. This removes the "mother liquor" (containing impurities) trapped between crystals.

Module 4: Standard Operating Procedure (SOP)

Protocol: Low-Temperature Crystallization of this compound

Objective: Purify crude oil to >98% solid.

  • Dissolution:

    • Place 10 g of crude oil in a reactor.

    • Add 30 mL of Toluene (3 vol).

    • Heat to 40 °C . Stir until fully homogeneous.

  • Nucleation (Critical Step):

    • Cool to 30 °C .

    • Add 50 mg of pure seed crystals.

    • Hold for 30 minutes. Ensure seeds do not dissolve.

  • Crystallization:

    • Cool to 0 °C over 2 hours (Rate: ~0.25 °C/min).

    • Observation: The solution should turn into a thick white slurry.

  • Yield Maximization (Optional):

    • If the supernatant is still rich in product (check by TLC), add 30 mL of n-Heptane dropwise over 1 hour while maintaining 0 °C.

  • Isolation:

    • Filter on a sintered glass funnel (cold).

    • Wash with 10 mL of cold Heptane .

    • Vacuum dry at 25 °C (Do not exceed 30 °C or it will melt!).

FAQ: Advanced Troubleshooting

Q: I cannot get solids no matter what. It's always an oil. A: If the free base refuses to crystallize, you are likely dealing with high impurities lowering the melting point further.

  • Pro-Tip: Convert it to a salt. The Oxalate or Hydrochloride salts of O-benzyl-serinol have significantly higher melting points (>100 °C) and crystallize readily from Ethanol/EtOAc. Purify the salt, then neutralize back to the free base if strictly required.

Q: Can I use water? A: No. While the amino group is polar, the benzyl ether makes it greasy. In water, it will form a sticky emulsion (oil) rather than dissolve or crystallize properly, unless you are at very low pH (salt form).

References
  • Sigma-Aldrich. (R)-(+)-2-Amino-3-benzyloxy-1-propanol Product Sheet. (Lists MP as 34-37°C, confirming the low-melting constraint). Link

  • PubChem. Compound Summary for CID 112114: O-Benzyl-D-serine derivatives. (Structural data and physical property validation). Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. (Authoritative source on LLPS and metastable zone width mechanisms). Link

  • ChemicalBook. O-Benzyl-L-Serine and Derivatives Properties. (Supporting data on solubility profiles of benzyl-protected serine derivatives). Link

Sources

minimizing side reactions during oxidation of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the oxidation of (R)-2-Amino-3-(benzyloxy)propan-1-ol (also known as O-benzyl-D-serinol).

This transformation is chemically perilous because the target product is an


-amino aldehyde . These compounds are notoriously prone to racemization  due to the high acidity of the 

-proton, which is flanked by both an aldehyde and an amino group.

Ticket Subject: Minimizing Side Reactions for this compound Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: Critical Pre-Reaction Diagnostics

Before proceeding with any experimental protocol, you must validate the substrate state. The most common cause of "black tar" or complex mixtures in this reaction is the state of the amine.

Diagnostic Check: Is your amine protected?
  • Status: NO (Free Amine)

    
    STOP. 
    
    • Technical Root Cause: Oxidizing free amino alcohols leads to N-oxidation, Schiff base polymerization, and metal chelation (if using Cu/Cr oxidants).

    • Action: You must protect the amine before oxidation.

      • Recommended:Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) .

      • Why: These carbamates reduce the nucleophilicity of the nitrogen and prevent N-oxide formation. They also provide steric bulk that slightly retards racemization.

  • Status: YES (N-Boc / N-Cbz / N-Fmoc)

    
    PROCEED. 
    
    • The guide below assumes you are working with (R)-N-Boc-O-benzyl-serinol or a similar protected derivative.

PART 2: Protocol Selection & Troubleshooting

We categorize solutions based on the specific side reaction you are observing.

Issue A: Racemization (Loss of ee%)[1]
  • Symptom: Product optical rotation is lower than literature value; HPLC shows enantiomeric mixture.

  • Mechanism: Base-catalyzed enolization of the aldehyde.

Solution 1: The "Green" Fix (TEMPO/BAIB)

This is the modern Gold Standard for chiral amino alcohols. It avoids the strong bases required in Swern oxidations.

  • Reagents: Catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) + Stoichiometric BAIB (Bis(acetoxy)iodobenzene).

  • Protocol:

    • Dissolve substrate (1.0 equiv) in CH₂Cl₂/H₂O (10:1 ratio).

    • Add TEMPO (0.1 equiv).

    • Add BAIB (1.1 equiv) slowly at 0°C.

    • Stir at 0°C to RT.

  • Why it works: The reaction media is slightly acidic (acetic acid byproduct from BAIB), which suppresses the deprotonation of the

    
    -proton.
    
  • Self-Validation: Monitor pH. If pH > 7, racemization risk increases.

Solution 2: The Modified Swern (Dondoni Modification)

If you must use Swern (DMSO/Oxalyl Chloride), you cannot use Triethylamine (Et₃N).

  • The Fix: Replace Et₃N with DIPEA (Diisopropylethylamine / Hünig's Base) .[1]

  • Protocol Adjustment:

    • Activation: DMSO + Oxalyl Chloride at -78°C (Critical: Do not let temp rise).

    • Addition: Add alcohol slowly.

    • Quench: Add DIPEA at -78°C.

  • Why it works: DIPEA is bulkier than Et₃N, making it kinetically slower at abstracting the acidic

    
    -proton while still being basic enough to quench the alkoxysulfonium intermediate.
    
Issue B: Over-Oxidation (Carboxylic Acid Formation)
  • Symptom: Low yield of aldehyde; broad OH stretch in IR (2500-3300 cm⁻¹).

  • Mechanism: Hydration of the aldehyde followed by further oxidation.[2][3]

Troubleshooting Steps:
  • Water Exclusion: In Swern oxidation, water promotes thioacetal formation or over-oxidation. Ensure glassware is flame-dried.

  • Reagent Quality: For Parikh-Doering (SO₃·Py), the reagent must be fresh. Old SO₃·Py absorbs water and becomes sulfuric acid, degrading the product.

  • TEMPO Stoichiometry: In the TEMPO/Bleach (Anelli) protocol, excess bleach drives the reaction to the acid. Use the TEMPO/BAIB method (above) as it is much more selective for the aldehyde.

Issue C: Product Instability on Silica
  • Symptom: Product disappears or decomposes during column chromatography.

  • Mechanism: Silica gel is slightly acidic, catalyzing racemization or hydration.

Corrective Action:
  • Deactivation: Pre-treat silica gel with 1% Triethylamine/Hexanes before loading the column.

  • Alternative: Use neutral alumina.

  • Best Practice: If possible, use the crude aldehyde immediately in the next step (e.g., Wittig olefination) without purification. These aldehydes are chemically transient.

PART 3: Data & Visualization

Comparison of Oxidation Methods for Chiral Amino Alcohols
MethodRacemization RiskOver-Oxidation RiskScalabilityComments
Swern (Standard) High LowHighAvoid Et₃N; requires -78°C.
Swern (Dondoni) Medium LowHighUses DIPEA; better ee% retention.[1]
Parikh-Doering Low LowHighRuns at 0°C; good for larger scales.
TEMPO / BAIB Very Low Very Low MediumRecommended. Mildest conditions.
IBX Very Low LowLowExplosive hazard on scale; poor solubility.
Decision Logic for Oxidant Selection

OxidantSelection Start START: Select Oxidant ScaleCheck Is the reaction scale > 100g? Start->ScaleCheck RacemizationCheck Is >99% ee critical? ScaleCheck->RacemizationCheck No Parikh Protocol: Parikh-Doering (SO3.Py / DMSO) ScaleCheck->Parikh Yes (Cost/Safety) TempCheck Can you maintain -78°C? RacemizationCheck->TempCheck No (Standard Purity) TEMPO Protocol: TEMPO / BAIB (Best for Purity) RacemizationCheck->TEMPO Yes (Highest Fidelity) TempCheck->Parikh No SwernMod Protocol: Dondoni-Swern (Use DIPEA, not Et3N) TempCheck->SwernMod Yes

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale, equipment, and enantiomeric purity requirements.

Mechanism of Racemization (The Enemy)[4]

Racemization Aldehyde Chiral Aldehyde (S-configuration) Enol Achiral Enol/Enolate (Planar Intermediate) Aldehyde->Enol Deprotonation of alpha-H Base Base (B:) (e.g., Et3N) Base->Enol Catalyzes Racemate Racemic Mixture (R/S Aldehyde) Enol->Racemate Reprotonation (Non-stereoselective)

Caption: The pathway of optical purity loss. Strong bases remove the alpha-proton, destroying the stereocenter temporarily. Reprotonation occurs randomly, yielding a racemate.

PART 4: References

  • Jurczak, J., et al. (1986). "Preparation of Optically Active

    
    -Amino Aldehydes." Chemical Reviews, 86(6). 
    
    • Core Reference: Establishes the instability of these aldehydes and the necessity of careful oxidant selection.

  • Dondoni, A., et al. (1990). "Synthesis of N-Protected

    
    -Amino Aldehydes by Swern Oxidation." Synthesis, 1990(10). 
    
    • Key Insight: The "Dondoni Modification" (using DIPEA instead of Et₃N) to prevent racemization.

  • De Luca, L., et al. (2001).[4] "Trichloroisocyanuric Acid/TEMPO Oxidation of Alcohols." Organic Letters, 3(19).

    • Key Insight: Demonstrates the utility of TEMPO-based systems for sensitive substrates.

  • Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry, 64(1).

    • Key Insight: Establishes the TEMPO/BAIB protocol as a mild, non-epimerizing method suitable for amino alcohol derivatives.

Sources

removing metal catalyst residues from (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Metal Catalyst Residues from (R)-2-Amino-3-(benzyloxy)propan-1-ol

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound from residual metal catalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you solve challenges in your own lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with post-reaction purification.

Q1: Why is it critical to remove metal catalyst residues from my this compound synthesis?

Removing metal residues is a non-negotiable step in pharmaceutical synthesis for several key reasons.[1] Firstly, many transition metals used as catalysts (e.g., Palladium, Rhodium, Ruthenium) can have toxicological effects on human health.[2] Regulatory bodies like the European Medicines Agency (EMEA) and the United States Pharmacopeia (USP) have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[3][4] Secondly, residual metals can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.[1] Finally, they can compromise the stability, efficacy, and shelf-life of the final drug product.[5][6]

Q2: What are the most common metal catalysts I should expect to find?

The synthesis of chiral amino alcohols like this compound often involves asymmetric hydrogenation or other cross-coupling reactions. The most common catalysts employed for these transformations are based on Platinum Group Metals (PGMs), including:

  • Palladium (Pd): Widely used in hydrogenation and C-C or C-N coupling reactions.[7]

  • Rhodium (Rh): A common choice for asymmetric hydrogenation of functionalized ketones and olefins.[8]

  • Ruthenium (Ru): Frequently used in asymmetric hydrogenation and olefin metathesis.[9]

  • Nickel (Ni), Cobalt (Co), Copper (Cu): Earth-abundant metals also gaining traction in asymmetric synthesis.[10][11][12]

Your specific catalyst will depend on your synthetic route, but strategies for PGM removal are often the most critical due to their high toxicity and stringent regulatory limits.[7]

Q3: What are the primary methods for removing these metal residues?

There are three main approaches to removing metal impurities from your product stream.[13] The choice depends on the nature of the catalyst, the properties of your product, and the scale of the reaction.[1][14]

  • Adsorption: Using a solid material with a high surface area to bind the metal, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[14][15]

  • Crystallization: Purifying the desired compound by inducing it to crystallize from a solution, leaving the metal impurities behind in the mother liquor.[7][] This method's effectiveness can be highly dependent on the solvent system.[14]

  • Extraction & Washing: Using a liquid-liquid extraction to partition the metal species into a phase separate from your product.[14] This is often used for removing water-soluble metal salts.

Q4: How do I select the best purification strategy for my experiment?

Choosing the right strategy is crucial for efficiency, yield, and cost-effectiveness. The decision process involves evaluating the state of the catalyst (homogeneous vs. heterogeneous), the properties of your molecule, and the required final purity. The flowchart below provides a logical workflow for making this selection.

G Start Crude this compound (Contains Metal Residue) CatalystType What is the nature of the catalyst? Start->CatalystType Hetero Heterogeneous (e.g., Pd/C) CatalystType->Hetero Insoluble Solid Homo Homogeneous (e.g., Wilkinson's Cat., Grubbs' Cat.) CatalystType->Homo Soluble in Reaction Media Filtration Primary Purification: Simple Filtration through Celite® Hetero->Filtration SecondaryPurification Select Secondary Purification Method Homo->SecondaryPurification ICP_Test1 Analyze Filtrate for Metal Content (ICP-MS) Filtration->ICP_Test1 Pass1 Metal Level < Specification? ICP_Test1->Pass1 End Purification Complete Pass1->End Yes Pass1->SecondaryPurification No Scavenger Metal Scavengers (High Selectivity, Higher Cost) SecondaryPurification->Scavenger High Value API, Known Metal State Carbon Activated Carbon (Broad Spectrum, Lower Cost) SecondaryPurification->Carbon General Cleanup, Cost-Sensitive Recrystallization Recrystallization (High Purity Potential, Yield Loss Risk) SecondaryPurification->Recrystallization Crystalline Solid, High Initial Purity ICP_Test2 Analyze Purified Product (ICP-MS) Scavenger->ICP_Test2 Carbon->ICP_Test2 Recrystallization->ICP_Test2 Pass2 Metal Level < Specification? ICP_Test2->Pass2 Pass2->End Yes Optimize Optimize or Combine Methods Pass2->Optimize No Optimize->SecondaryPurification

Caption: Decision workflow for selecting a metal removal strategy.

Part 2: Troubleshooting Guide

This section tackles specific problems you might encounter during the purification process.

Q5: I performed a simple filtration for my Pd/C catalyst, but my ICP-MS results still show high palladium levels. What's happening?

This is a common issue. While heterogeneous catalysts like Palladium on Carbon (Pd/C) are designed to be easily filtered, some leaching of soluble palladium species or detachment of fine catalyst particles can occur.

  • Possible Cause 1: Soluble Palladium Leaching. The reaction conditions (solvents, temperature, ligands) may cause a small amount of palladium to leach off the carbon support into the solution.

  • Troubleshooting:

    • Concentrate and Switch Solvents: Concentrate your reaction mixture and redissolve it in a solvent where palladium salts are less soluble, such as methanol. Then, filter again through a fresh Celite® pad.[17]

    • Employ a Scavenger: After the initial filtration, treat the filtrate with a dedicated palladium scavenger to capture the soluble species. Thiol-functionalized silica is particularly effective for palladium.[14]

    • Activated Carbon Polish: Stirring the filtrate with activated carbon for a few hours can adsorb the residual soluble palladium before a final filtration.[17][18]

  • Possible Cause 2: Fine Particles Passing Through Filter. The Celite® pad may not be packed effectively, or the catalyst particles may be too fine, allowing them to pass through.

  • Troubleshooting:

    • Improve Filtration Technique: Ensure you are using a sintered glass funnel with a thick (1-2 cm) pad of Celite®. Pre-wetting the pad with the solvent is crucial.[14] For extremely fine particles, a PTFE micron filter may be necessary.[14]

Q6: My metal scavenger isn't effectively removing the catalyst. What should I check?

The performance of metal scavengers depends on several factors, including choosing the right scavenger for the metal and its oxidation state, as well as the experimental conditions.[2]

  • Possible Cause 1: Incorrect Scavenger Choice. The functional group on the scavenger must have a high affinity for the target metal. For example, thiol-based scavengers are excellent for late transition metals like Pd, while amine or phosphine-based scavengers might be better for others.

  • Troubleshooting: Screen a small panel of scavengers with different functionalities (e.g., thiol, amine, thiourea) to find the most effective one for your system.

  • Possible Cause 2: Insufficient Equivalents or Time. Scavenging is a stoichiometric process. You may not be using enough scavenger, or the reaction time may be too short.

  • Troubleshooting:

    • Increase Equivalents: A typical starting point is 3-5 molar equivalents of scavenger relative to the residual metal concentration.[17]

    • Increase Time and Temperature: Allow the mixture to stir for at least 4-16 hours.[17] Gently heating the mixture (e.g., to 40-50 °C) can often increase the rate of scavenging, provided your product is stable.

  • Possible Cause 3: Competitive Binding. Your product, this compound, contains both an amine and a hydroxyl group. These functional groups can act as ligands and chelate to the metal center, making it difficult for the scavenger to compete.

  • Troubleshooting:

    • pH Adjustment: A slight adjustment of the pH (if your molecule is stable) can sometimes disrupt the product-metal complex, allowing the scavenger to bind more effectively.

    • Solvent Choice: The polarity of the solvent can influence binding kinetics. Test the scavenging process in a different solvent.[19]

Q7: I'm losing a significant amount of my product during purification with activated carbon. How can I improve my yield?

Activated carbon is an excellent, low-cost adsorbent, but its non-specific nature means it can also adsorb your desired product, especially polar molecules with functional groups capable of hydrogen bonding.[17]

  • Troubleshooting:

    • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a small percentage by weight (e.g., 1-2 wt% relative to your product) and increase only if needed.

    • Screen Different Grades of Carbon: Activated carbons vary widely in surface area, pore size, and surface chemistry. Testing different grades can help you find one that is more selective for the metal catalyst over your product.[17]

    • Minimize Contact Time: Reduce the stirring time. Take aliquots every hour to monitor both metal removal (by ICP-MS) and product concentration (by HPLC) to find the optimal time.

    • Thoroughly Wash the Filter Cake: After filtering off the carbon, wash the filter cake extensively with fresh solvent to recover as much adsorbed product as possible.[17]

    • Consider a More Selective Method: If product loss remains high, using a more selective (though more expensive) metal scavenger may be the most economical choice in the long run due to higher product recovery.[17]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Metal Removal Using a Functionalized Silica Scavenger

This protocol is ideal for removing low to moderate levels of dissolved homogeneous catalysts (e.g., Pd, Rh, Ru) with high selectivity.

  • Preparation: After your reaction is complete, perform your standard aqueous workup. Dissolve the crude this compound in a suitable organic solvent (e.g., Methanol, THF, Ethyl Acetate).

  • Scavenger Selection & Addition: Based on your target metal (e.g., SiliaMetS® Thiol for Palladium), calculate 3-5 molar equivalents of scavenger relative to the initial catalyst loading. Add the solid scavenger resin to the stirred solution.

  • Scavenging: Stir the mixture vigorously at room temperature for 4-16 hours.[17] If kinetics are slow, the temperature can be increased to 40-50 °C.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid scavenger resin.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[17]

  • Analysis: Combine the filtrate and the washings. Concentrate the solution under reduced pressure. Submit a sample of the purified product for analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to quantify the final metal concentration.[5][7]

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method for general cleanup and decolorization, particularly effective for palladium residues.[15]

  • Preparation: Dissolve the crude product in a suitable solvent like THF or Ethyl Acetate.[17][18]

  • Carbon Addition: Add a pre-determined amount of activated carbon (e.g., Darco® KB-B, start with 5-10 wt% relative to the crude product) to the solution.

  • Adsorption: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[18] The optimal time should be determined experimentally to balance metal removal with product loss.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[14][17] It is critical to ensure no carbon passes into the filtrate.

  • Washing & Concentration: Rinse the filter cake thoroughly with fresh solvent. Combine the filtrates and concentrate to yield the product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[5]

Data Summary: Comparison of Purification Methods
MethodSelectivityCostScalabilityTypical Product LossFinal Metal Level
Filtration (for Heterogeneous) N/AVery LowExcellentVery Low50 - 500 ppm
Recrystallization HighLowGoodModerate to High< 10 ppm
Activated Carbon LowLowExcellentCan be High< 10 ppm[18]
Metal Scavengers Very HighHighGoodVery Low< 5 ppm[20]
Part 4: Quantifying Residual Metals

Q8: How can I reliably measure the amount of residual metal in my final product? Visual inspection is not sufficient. Highly sensitive analytical techniques are required to quantify trace metal residues and ensure compliance with regulatory standards.[14]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities in pharmaceutical products.[6] It offers unmatched sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[5] ICP-MS is essential for final quality control (QC) of APIs.[7]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another powerful technique, ICP-OES is also widely used for analyzing residual catalysts.[4] While generally less sensitive than ICP-MS, it is robust, reliable, and suitable for many applications where ppb sensitivity is not strictly required.[3]

For both methods, proper sample preparation is key. This typically involves digesting the organic sample in acid to ensure all metal is solubilized and ionized for detection.

References
  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025, January 15). Drawell.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.
  • Medicine Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. (2010, January 15). Shimadzu.
  • Metal scavengers | Johnson Matthey.
  • Metal Scavengers - Apollo Scientific. Apollo Scientific.
  • Metal Scavenger Applications - PhosphonicS. (2022, July 7). PhosphonicS.
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31). Arbor Assays.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. SciSpace.
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. (2016, June 7).
  • Removing Ru from metathesis reactions | Anderson's Process Solutions. (2017, September 25). Anderson's Process Solutions.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12). Crimson Publishers.
  • Metal Scavengers - Sigma-Aldrich. Sigma-Aldrich.
  • Purification strategies to remove catalyst residues from the final product. - Benchchem. Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18). AELAB.
  • Analysis of residual catalysts in pharmaceuticals - secrets of science – magazine. Secrets of Science.
  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.
  • Technical Support Center: Purification Strategies for Catalyst Residue Removal - Benchchem. Benchchem.
  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal - ResearchGate.
  • Hydrogen-Bonding Asymmetric Metal Catalysis with α-Amino Acids: A Simple and Tunable Approach to High Enantioinduction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones | JACS Au - ACS Publications. (2023, October 20).
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-C
  • Technical Support Center: Metal Catalyst Removal from Cycliz
  • Recrystallization Techniques - BOC Sciences. BOC Sciences.
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Carnegie Mellon University.

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol, is a valuable chiral building block in synthetic organic chemistry, derived from the natural amino acid L-serine. Its structural integrity and stereochemical purity are paramount for its application in the synthesis of pharmaceuticals and other complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful and routine analytical technique for confirming its structure and assessing its purity.

This guide provides an in-depth, expert interpretation of the 1H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's three-dimensional structure and its spectral output. We will compare its signature spectrum with those of structurally related compounds, offering researchers a robust framework for unambiguous identification and quality control.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first understand the electronic environment of each proton in the molecule. This compound possesses several distinct sets of non-equivalent protons, each giving rise to a unique signal in the 1H NMR spectrum.

The structure is comprised of a propanol backbone, a chiral center at the C2 position bearing an amino group, and a benzyl ether at the C3 position. This arrangement leads to seven distinct proton environments, as labeled below.

Figure 1: Structure of this compound with non-equivalent protons labeled.

  • Aromatic Protons (5H): Protons on the phenyl ring.

  • Benzylic CH₂ Protons (2H): Protons of the methylene group attached to the phenyl ring and the ether oxygen.

  • Backbone Protons (H², H¹ᵃ/H¹ᵇ, H³ᵃ/H³ᵇ): The single methine proton at the chiral center (C2) and the diastereotopic methylene protons at C1 and C3. Protons on a CH₂ group adjacent to a chiral center are chemically non-equivalent.

  • Exchangeable Protons (OH, NH₂): Protons on the hydroxyl and amino groups.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is critically dependent on the experimental procedure. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) A 1. Weigh ~10-15 mg of This compound B 2. Dissolve in ~0.7 mL of CDCl₃ or DMSO-d₆ A->B C 3. Add 1 drop of D₂O (for exchange experiment) B->C Optional D 4. Transfer to a 5 mm NMR tube B->D C->D E 5. Insert sample and lock on solvent signal D->E F 6. Shim the magnetic field for optimal homogeneity E->F G 7. Acquire 1H spectrum (e.g., 16 scans) F->G H 8. Process data: Fourier transform, phase, and baseline correction G->H

Figure 2: Standard workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection (The Causality):

    • CDCl₃ (Deuterated Chloroform): A common choice for its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm. In CDCl₃, the signals for the exchangeable -OH and -NH₂ protons are typically visible as broad singlets.

    • D₂O (Deuterium Oxide): If added, the deuterium will exchange with the labile protons of the -OH and -NH₂ groups.[1] This causes their signals to disappear from the spectrum, providing a definitive method for their identification.[1]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An alternative polar aprotic solvent. It is particularly useful for visualizing coupling between NH/OH protons and adjacent C-H protons, as the exchange rate is slower than in other solvents.

  • Concentration: A concentration of 10-15 mg in 0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans on a modern NMR spectrometer (≥400 MHz).

  • Shimming: This is a critical step to optimize the homogeneity of the magnetic field. Poor shimming results in broad, distorted peaks, which can obscure fine coupling details and lead to incorrect interpretation.[2]

In-Depth Spectral Interpretation

The following table summarizes the expected 1H NMR data for this compound in CDCl₃. The analysis integrates general NMR principles with data from closely related structures.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.355HMultiplet (m)-H-Aromatic (C₆H ₅)
~4.552HSinglet (s)-H-Benzylic (Ph-CH ₂-O)
~3.651HMultiplet (m)-H¹ᵃ (from CH ₂OH)
~3.552HMultiplet (m)-H³ᵃ/H³ᵇ (from O-CH ₂)
~3.451HMultiplet (m)-H¹ᵇ (from CH ₂OH)
~3.101HMultiplet (m)- (-CH (NH₂)-)
~2.103HBroad Singlet (br s)--N H and -O H**
Detailed Peak-by-Peak Analysis
  • δ 7.35 ppm (Multiplet, 5H): This signal cluster in the aromatic region is the unmistakable signature of the monosubstituted benzene ring of the benzyl group.[5]

  • δ 4.55 ppm (Singlet, 2H): These two protons (Ph-CH ₂-O) are chemically equivalent as there is free rotation and no adjacent chiral center to render them diastereotopic relative to each other. They are not coupled to any other protons, hence they appear as a sharp singlet.[5] Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. This is consistent with data for O-benzyl-L-serine, which shows these protons in the 4.58-4.65 ppm range.[3]

  • δ 3.10 - 3.65 ppm (Complex Multiplets, 5H): This region contains the signals for all the protons on the C1-C2-C3 backbone.

    • The Methine Proton (H²): This proton is coupled to four other protons (H¹ᵃ, H¹ᵇ, H³ᵃ, H³ᵇ), resulting in a complex multiplet. Its position is influenced by the adjacent electron-withdrawing amino and ether-linked groups.

    • The Diastereotopic Protons (H¹ᵃ/H¹ᵇ and H³ᵃ/H³ᵇ): The protons on the C1 and C3 methylene groups are diastereotopic due to their proximity to the C2 stereocenter. This means they are in different chemical environments and will have different chemical shifts. Each of these protons will be coupled to its geminal partner (a ²J coupling, typically 10-15 Hz) and to the vicinal H² proton (a ³J coupling, typically 6-8 Hz).[6][7] The result is often a series of overlapping doublets of doublets, which appear as a complex multiplet.

  • δ 2.10 ppm (Broad Singlet, 3H): This signal represents the three exchangeable protons from the primary amine (-NH₂) and the primary alcohol (-OH). Their chemical shift is highly dependent on solvent, concentration, and temperature, and they often appear as a broad signal due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[8] A D₂O shake experiment would cause this peak to disappear, confirming its assignment.[1]

Comparative Analysis: A Spectrum is a Fingerprint

The utility of NMR lies not just in identifying a compound, but also in distinguishing it from similar structures, impurities, or starting materials.

Table 2: ¹H NMR Comparison of this compound and Related Compounds

CompoundKey Distinguishing Features in ¹H NMR
This compound (Target) Aromatic signals (~7.35 ppm), benzylic singlet (~4.55 ppm), complex aliphatic multiplets (3.1-3.7 ppm), and a broad exchangeable proton signal.
O-Benzyl-L-serine (Precursor Acid) Also has aromatic and benzylic signals. Key Difference: Lacks the C1-H₂ signals from the primary alcohol and instead has a very downfield, broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.[4] The C2-H proton signal would be slightly shifted due to the adjacent COOH group.
L-Serinol (Unprotected Diol) Key Difference: Absence of the aromatic multiplet (~7.35 ppm) and the sharp benzylic singlet (~4.55 ppm). The C3-H₂ protons would be shifted significantly upfield as they are part of a primary alcohol (-CH₂OH) rather than an ether (-CH₂OBn).
Propan-1-ol (Simple Alcohol) Key Difference: A much simpler spectrum. Shows a clean triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂OH, with no aromatic or benzylic signals.[1]

This comparative approach is crucial in a drug development setting, where researchers must confirm the complete reduction of a carboxylic acid (like O-Benzyl-L-serine) to the corresponding alcohol (our target molecule). The disappearance of the COOH signal and the appearance of the characteristic C1-H₂ multiplet would be definitive proof of reaction completion.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A methodical interpretation, grounded in the principles of chemical shift, spin-spin coupling, and diastereotopicity, allows for its unambiguous identification. The key spectral fingerprints are the characteristic signals of the benzyl group at ~7.35 ppm and ~4.55 ppm, combined with the complex series of multiplets between 3.1 and 3.7 ppm arising from the chiral C1-C2-C3 backbone. By comparing this spectrum against potential precursors and related structures, researchers can confidently verify the identity, purity, and structural integrity of this important chiral building block.

References

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

  • Absolute configuration of amino alcohols by 1H-NMR . Chemical Communications (RSC Publishing). [Link]

  • NMR Coupling Constants . Chemical Instrumentation Facility, Iowa State University. [Link]

  • Proton NMR spectra of 0.5M L-or Dl-serine and 1.2M L-or Dl-alanine in D2O-H2O (1:9 v/v) at 308C . ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. [Link]

  • 1H NMR Spectroscopy . University of Bath. [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method . PubMed. [Link]

  • Showing NP-Card for L-Serine (NP0001084) . NP-MRD. [Link]

  • Synthesis of O-benzyl-L-serine - Supporting Information . MDPI. [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of protein amino acid benzyl esters . AIR Unimi. [Link]

  • 1 H NMR spectra of L-serine, Ser:CB[8] mixture in the molar ratio... . ResearchGate. [Link]

  • Showing Compound D-Serine (FDB023164) . FooDB. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons . Chemistry LibreTexts. [Link]

  • 1H NMR Coupling Constants . Organic Chemistry Data. [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation . Doc Brown's Chemistry. [Link]

  • 1H–1H Coupling in Proton NMR . ACD/Labs. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites . PMC. [Link]

  • Table of Characteristic Proton NMR Shifts . University of Colorado Boulder. [Link]

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Technical Validation Guide: IR Spectroscopy of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource for the validation of (R)-2-Amino-3-(benzyloxy)propan-1-ol using Infrared (IR) Spectroscopy. It is designed for analytical chemists and process engineers requiring rigorous structural verification.

CAS: 58577-87-0 | Synonyms: O-Benzyl-L-serinol, (R)-Serinol benzyl ether Application: Chiral building block for amino acid derivatives and peptidomimetics.

Executive Summary & Strategic Context

In chiral synthesis, This compound is typically derived from O-benzyl-L-serine via reduction. Validating this transformation requires more than just confirming the presence of functional groups; it demands the confirmation of the carbonyl group's destruction .

While NMR is definitive for skeletal structure, IR spectroscopy is the superior rapid-response tool for monitoring the reduction of the carboxylic acid/ester precursor to the alcohol. This guide focuses on the comparative spectral analysis required to validate the product against its precursors and common impurities.

Critical Stereochemical Note (Expertise)

Researchers often confuse the stereochemical descriptors during this synthesis.

  • Precursor: O-Benzyl-L-Serine has the (S) configuration.

  • Product: Upon reduction of the carboxylic acid to the alcohol, the Cahn-Ingold-Prelog (CIP) priority changes (the

    
     group has lower priority than the 
    
    
    
    group, whereas the
    
    
    had higher priority).
  • Result: The spatial arrangement remains identical, but the descriptor flips from (S) to (R) .

  • Validation Implication: IR is achiral; it validates the functional group transformation. Enantiomeric excess (ee) must be validated separately via Chiral HPLC or Polarimetry.

Comparative Spectral Analysis

The following table contrasts the target molecule with its immediate precursor (O-Benzyl-L-Serine Methyl Ester) and a potential over-alkylation impurity.

Table 1: Diagnostic Peak Comparison
Functional GroupRegion (

)
Target: (R)-Amino Alcohol Precursor: Ester/Acid Impurity: N-Benzyl
Carbonyl (C=O) 1700–1750 ABSENT (Critical) Strong, Sharp Absent
Hydroxyl (O-H) 3200–3500Strong, Broad (H-bonded)Moderate (if acid) / None (if ester)Strong, Broad
Amine (N-H) 3300–3400Doublet (Primary

)*
Doublet (Primary

)
Single Band (Secondary

)
Ether (C-O-C) 1050–1150Strong (Benzyl ether)StrongStrong
Aromatic (C-H) 3030–3080Weak, SharpWeak, SharpStronger (2x Rings)
Aromatic (OOP) 690–750Strong (Monosubstituted)StrongStrong

*Note: In the solid state (KBr pellet) or neat liquid, the broad O-H stretch often obscures the N-H doublet. The absence of the C=O peak is the primary success metric.

Detailed Peak Assignment & Validation Logic

To validate the structure, you must confirm specific "Fingerprint" and "Functional" markers.

A. The "Reduction" Region (1650–1800 )
  • Target: This region must be essentially flat (baseline).

  • Failure Mode: A peak at 1735–1750

    
      indicates unreacted ester. A peak at 1700–1725 
    
    
    
    indicates unreacted carboxylic acid or dimer formation.
  • Interference: A weak band at ~1600

    
     is expected (N-H bending), not to be confused with Carbonyl.
    
B. The "Heteroatom" Region (3200–3500 )
  • Target: A broad, intense absorption due to

    
     and 
    
    
    
    .
  • Differentiation: The primary amine theoretically shows a doublet (symmetric/asymmetric stretch), but hydrogen bonding with the alcohol often merges this into a single broad envelope.

  • Validation Tip: If the peak is sharp and narrow, the sample may be dry and non-hydrogen bonded (dilute solution), or you may have lost the alcohol functionality.

C. The "Skeleton" Region (600–1500 )
  • Benzyl Ether: Look for the C-O-C asymmetric stretch around 1100

    
     .
    
  • Monosubstituted Benzene: Two strong peaks at ~690

    
      and ~740 
    
    
    
    (Out-of-Plane bending). These confirm the integrity of the O-benzyl protecting group.

Visualization of Validation Logic

The following diagram illustrates the logical decision tree for validating the product batch using IR data.

ValidationLogic Start Acquire Spectrum (Target: this compound) CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Region is Flat/Baseline CheckCO->NoCO No Fail1 FAIL: Incomplete Reduction (Contains Ester/Acid) HasCO->Fail1 CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl/Amine Region) NoCO->CheckOH WeakOH Weak/Absent Signal CheckOH->WeakOH No StrongOH Strong Broad Signal CheckOH->StrongOH Yes Fail2 FAIL: Missing Alcohol/Amine (Check Structure) WeakOH->Fail2 CheckFP Check 690-750 cm⁻¹ (Aromatic OOP) StrongOH->CheckFP NoArom Peaks Absent CheckFP->NoArom No YesArom Strong Peaks Present CheckFP->YesArom Yes Fail3 FAIL: Missing Benzyl Group (Deprotection Occurred?) NoArom->Fail3 Pass PASS: Structural Identity Confirmed (Proceed to Chiral HPLC) YesArom->Pass

Caption: Logical workflow for IR-based Go/No-Go decision making during synthesis monitoring.

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility.

Materials & Equipment[1][2][3][4][5][6]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with IPA and allow to dry completely.

    • Collect a background spectrum (air) with 16 scans at 4

      
       resolution.
      
    • Validation: Ensure background shows typical

      
       (2350 
      
      
      
      ) and
      
      
      vapor lines, but no contaminant peaks.
  • Sample Preparation:

    • If Liquid/Oil: Place 1 drop directly on the crystal.

    • If Solid (Low Melting Point): Place a small amount (~5 mg) on the crystal. Use the pressure arm to ensure intimate contact.

    • Note: This compound is often a viscous oil or low-melting solid (

      
      ). If solid, ensure the pressure arm does not crush the crystal, but applies sufficient force to remove air gaps.
      
  • Data Acquisition:

    • Scan Range: 4000–600

      
      .
      
    • Scans: 16 or 32.

    • Resolution: 4

      
      .[1]
      
  • Post-Run Cleaning:

    • Wipe with a soft tissue soaked in IPA.

    • Run a quick "Preview" scan to ensure no residue remains (peaks < 1% T).

Synthesis Pathway & Monitoring Points[5][7]

Understanding where the sample comes from aids in interpreting the spectrum.[2]

SynthesisPath cluster_monitor Critical IR Monitoring Point LSer L-Serine (Start) BzlSer O-Benzyl-L-Serine (Intermediate) LSer->BzlSer Benzylation Ester Methyl Ester (Active Precursor) BzlSer->Ester Esterification (Creates C=O peak) Target (R)-Amino Alcohol (Target) Ester->Target Reduction (NaBH4/LiAlH4) (Removes C=O peak)

Caption: Synthesis pathway highlighting the reduction step where IR monitoring is most critical.

References

  • Compound Data & Nomenclature

    • Sigma-Aldrich.[3] (R)-(+)-2-Amino-3-benzyloxy-1-propanol Product Sheet. Retrieved from

    • PubChem.[3][4][5] Compound Summary: 3-(Benzylamino)propanol (Structural Analog Comparison). Retrieved from

  • Spectroscopic Methods

    • Chemistry LibreTexts. Infrared Spectroscopy of Amines and Alcohols. Retrieved from

    • Specac.[2][6][7] Getting reliable FTIR data in pharmaceutical analysis. Retrieved from

  • Synthesis & Validation Context

    • Beilstein Journal of Organic Chemistry. Synthesis of 2-amino-3-arylpropan-1-ols. Retrieved from

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A Senior Application Scientist's Guide to (R)-2-Amino-3-(benzyloxy)propan-1-ol: A Comparative Review of Applications and Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of a chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the arsenal of chiral amino alcohols, (R)-2-Amino-3-(benzyloxy)propan-1-ol has emerged as a versatile and valuable synthon. This guide provides an in-depth technical comparison of its applications against viable alternatives, supported by experimental data and protocols to inform your selection process.

Introduction to this compound: A Chiral Workhorse

This compound is a chiral 1,2-amino alcohol that serves as a valuable building block in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the presence of three key functional groups on a stereochemically defined backbone: a primary amine, a primary alcohol, and a benzyl-protected primary alcohol. This arrangement allows for selective functionalization and the introduction of chirality into a target molecule.

This guide will explore its application in two key areas: as a chiral precursor in the synthesis of pharmaceuticals, specifically β-blockers and the proteasome inhibitor bortezomib, and as a component of chiral auxiliaries for stereoselective carbon-carbon bond formation.

I. Application in Pharmaceutical Synthesis: A Comparative Analysis

The enantioselective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral amino alcohols are indispensable precursors in this endeavor.[2]

A. Synthesis of β-Adrenergic Blockers (β-Blockers)

β-blockers are a class of drugs widely used to manage cardiovascular diseases. The therapeutic activity of many β-blockers resides in a single enantiomer, making their stereoselective synthesis crucial.[3]

This compound as a Precursor for (S)-Propranolol

(S)-Propranolol is a widely used non-selective β-blocker. A common strategy for its synthesis involves the use of a chiral C3 synthon that introduces the stereocenter. While direct use of this compound for propranolol synthesis is not extensively documented in readily available literature, its structural motif is analogous to key chiral intermediates. A more common approach involves the reaction of 1-naphthol with a chiral epoxide, followed by reaction with isopropylamine.[4]

Alternative Chiral Precursors and Methods

A variety of chiral precursors and synthetic strategies are employed for the synthesis of enantiomerically pure β-blockers.

  • Chiral Epichlorohydrin: (R)- or (S)-epichlorohydrin are common and effective chiral building blocks. The synthesis of (S)-propranolol can be achieved by reacting 1-naphthol with (R)-epichlorohydrin, followed by ring-opening with isopropylamine.

  • Kinetic Resolution: Racemic intermediates can be resolved using enzymatic or chemical methods to obtain the desired enantiomer. For instance, lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate is an effective strategy.[5]

  • Asymmetric Synthesis: Catalytic asymmetric methods, such as asymmetric dihydroxylation or aminohydroxylation of an allyl ether precursor, can establish the required stereocenter with high enantioselectivity.

Performance Comparison: A Data-Driven Perspective

Direct comparison is challenging due to the variety of synthetic routes and conditions reported. However, we can analyze representative data from different approaches to provide a comparative overview.

Chiral Source/MethodKey IntermediateYieldEnantiomeric Excess (ee)Reference
(R)-Epichlorohydrin(R)-1-chloro-3-(1-naphthoxy)propan-2-olHigh>98%[4]
Lipase-catalyzed KR(R)-1-chloro-3-(aryloxy)propan-2-ol~50% (for resolved alcohol)>99%[5]
Zn(NO₃)₂/(+)-tartaric acid KR(S)-α-naphthyl glycidyl ether55% (crude)89%[3]

Experimental Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol is adapted from a literature procedure for the kinetic resolution of a key intermediate.[3]

  • Preparation of Racemic α-Naphthyl Glycidyl Ether:

    • To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., acetone), add potassium carbonate (2.0 eq) and epichlorohydrin (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain racemic α-naphthyl glycidyl ether.

  • Kinetic Resolution and Amination:

    • In a reaction vessel, combine the racemic α-naphthyl glycidyl ether (1.0 eq), L-(+)-tartaric acid (1.0 eq), and Zn(NO₃)₂·6H₂O (0.5 eq) in DMSO.

    • Stir the mixture for 15 minutes, then add isopropylamine (2.0 eq).

    • Stir the reaction at ambient temperature for 24 hours.

    • Work up the reaction by adding water and extracting with an organic solvent. The enantiomeric excess of the resulting (S)-propranolol can be determined by chiral HPLC.

Logical Workflow for Chiral β-Blocker Synthesis

G cluster_0 Chiral Pool / Asymmetric Synthesis cluster_1 Key Chiral Intermediate cluster_2 Core Structure Assembly cluster_3 Final Product Chiral Amino Acid Chiral Amino Acid Chiral Amino Alcohol Chiral Amino Alcohol Chiral Amino Acid->Chiral Amino Alcohol Asymmetric Epoxidation Asymmetric Epoxidation Chiral Epoxide Chiral Epoxide Asymmetric Epoxidation->Chiral Epoxide Kinetic Resolution Kinetic Resolution Kinetic Resolution->Chiral Epoxide Ring Opening Ring Opening Chiral Epoxide->Ring Opening Chiral Amino Alcohol->Ring Opening Aromatic Precursor Aromatic Precursor Aromatic Precursor->Ring Opening Enantiopure Beta-Blocker Enantiopure Beta-Blocker Ring Opening->Enantiopure Beta-Blocker caption General strategies for the synthesis of chiral beta-blockers.

Caption: General strategies for the synthesis of chiral beta-blockers.

B. Synthesis of Bortezomib Intermediates

Bortezomib is a dipeptidyl boronic acid derivative used in cancer therapy. Its synthesis requires the stereoselective introduction of an α-aminoboronic acid moiety.[6][7] This is often achieved using a chiral boronate ester.

This compound in the Context of Chiral Boronate Synthesis

While not a direct precursor, the principles of using chiral auxiliaries derived from amino alcohols are central to the synthesis of the chiral boronates used for bortezomib. A common strategy involves the use of a chiral diol, such as (1S,2S,3R,5S)-pinanediol, to control the stereochemistry of a Matteson homologation reaction.[8]

Alternative Chiral Auxiliaries for Boronate Synthesis

The choice of the chiral auxiliary for the boronate synthesis is critical for achieving high diastereoselectivity.

  • (1S,2S,3R,5S)-Pinanediol: This is a widely used and effective chiral auxiliary for the synthesis of chiral α-chloroboronic esters, which are key intermediates for α-aminoboronic acids.[8]

  • Other Chiral Diols: Various other chiral diols derived from natural products or prepared by asymmetric synthesis can also be employed.

Performance Comparison

The diastereoselectivity of the Matteson homologation is highly dependent on the chiral auxiliary used.

Chiral AuxiliaryDiastereomeric Excess (de)Reference
(1S,2S,3R,5S)-Pinanediol>95%[8]

Experimental Protocol: Synthesis of a Chiral Boronate Intermediate for Bortezomib

This generalized protocol is based on literature procedures for the synthesis of bortezomib intermediates.[8]

  • Formation of the Chiral Boronic Ester:

    • React isobutylboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol in an appropriate solvent (e.g., THF) to form the chiral boronic ester.

  • Matteson Homologation:

    • Treat the chiral boronic ester with dichloromethyllithium (generated in situ from dichloromethane and a strong base like LDA) at low temperature (-78 °C).

    • This is followed by the addition of a Lewis acid (e.g., ZnCl₂) to induce rearrangement to the α-chloroboronic ester.

  • Nucleophilic Substitution and Deprotection:

    • The resulting α-chloroboronic ester is then subjected to nucleophilic substitution with an amino group equivalent (e.g., lithium hexamethyldisilazide), followed by deprotection to yield the chiral α-aminoboronic acid derivative.

Logical Flow of Bortezomib Synthesis

G Chiral Diol Chiral Diol Chiral Boronate Ester Chiral Boronate Ester Chiral Diol->Chiral Boronate Ester Boronic Acid Boronic Acid Boronic Acid->Chiral Boronate Ester Matteson Homologation Matteson Homologation Chiral Boronate Ester->Matteson Homologation Chiral alpha-Aminoboronate Chiral alpha-Aminoboronate Matteson Homologation->Chiral alpha-Aminoboronate Peptide Coupling Peptide Coupling Chiral alpha-Aminoboronate->Peptide Coupling Bortezomib Bortezomib Peptide Coupling->Bortezomib Dipeptide Fragment Dipeptide Fragment Dipeptide Fragment->Peptide Coupling caption Convergent synthesis of Bortezomib.

Caption: Convergent synthesis of Bortezomib.

II. Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

Chiral auxiliaries are powerful tools for controlling stereochemistry in carbon-carbon bond-forming reactions.[9] this compound can be converted into a chiral oxazolidinone, a class of auxiliaries widely used in asymmetric aldol reactions.

Mechanism of Stereocontrol

The chiral auxiliary is covalently attached to a prochiral substrate, creating a chiral environment that directs the approach of a reagent to one face of the molecule. In the case of oxazolidinone auxiliaries in aldol reactions, the formation of a rigid, chelated transition state involving a Lewis acid is key to achieving high diastereoselectivity.[10]

Alternative Chiral Auxiliaries

A variety of chiral auxiliaries are available for asymmetric aldol reactions, each with its own set of advantages and disadvantages.

  • Evans' Auxiliaries (Oxazolidinones): Derived from amino acids like valine or phenylalanine, these are among the most reliable and widely used auxiliaries for syn-selective aldol reactions.

  • Oppolzer's Sultams: Based on camphor, these auxiliaries also provide high levels of diastereoselectivity.

  • Pseudoephedrine Amides: These offer a practical and effective alternative, often with the advantage of being crystalline and easily purified.

Performance Comparison

The diastereoselectivity of an aldol reaction is highly dependent on the chiral auxiliary, the substrate, and the reaction conditions.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(1R,2S)-Ephedrine-based oxadiazinoneBenzaldehyde99:1[11]
Evans' OxazolidinoneIsobutyraldehyde>99:1

Experimental Protocol: Diastereoselective Aldol Reaction Using a Chiral Auxiliary

This protocol is a general representation of an Evans-type aldol reaction.

  • Acylation of the Chiral Auxiliary:

    • React the chiral amino alcohol with an acyl chloride or anhydride to form the N-acyl derivative (e.g., an N-acyloxazolidinone).

  • Enolate Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl auxiliary in an anhydrous solvent (e.g., THF) and cool to -78 °C.

    • Add a strong base (e.g., LDA or NaHMDS) dropwise to form the enolate.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add the desired aldehyde.

    • Stir the reaction at low temperature for the specified time.

  • Workup and Cleavage:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • The chiral auxiliary can be cleaved from the aldol adduct by methods such as hydrolysis or reduction to yield the enantiomerically enriched product.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of pharmaceuticals and as a precursor to chiral auxiliaries. Its performance must be evaluated in the context of specific synthetic challenges and compared with a range of available alternatives. While direct, side-by-side comparisons in the literature are not always available, this guide provides a framework for understanding the strengths and weaknesses of different approaches based on reported yields and stereoselectivities. The choice of the optimal chiral synthon will ultimately depend on a careful consideration of factors including cost, availability, scalability, and the specific stereochemical requirements of the target molecule.

References

  • Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium. [Link]

  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(35), 7105-7108. [Link]

  • Ivanov, A. S., et al. (2011). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of Chemistry, 2011, 807258. [Link]

  • Desrues, T., et al. (2022). Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug. Reaction Chemistry & Engineering, 7(5), 1145-1150. [Link]

  • Gennari, C., et al. (1995). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemistry Department, Michigan State University. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Google Patents. (2013).
  • Open Access Journals. (2017). EXTENDED ABSTRACT. [Link]

  • Bhagavathula, D. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Britton, R., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(22), 3847-3850. [Link]

  • Evans, D. A., et al. (2003). Chiral Auxiliaries in Asymmetric Synthesis. In Modern Organocopper Chemistry (pp. 1-46). Wiley-VCH. [Link]

  • Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781. [Link]

  • Borowiecki, P., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Catalysis Science & Technology, 12(17), 5348-5358. [Link]

  • Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • Al-Ghanim, A. M. (2013). SYNTHESIS OF NEW PROPRANOLOL DERIVATIVES AS POSSIBLE PRODRUGS. Pharmacie Globale International Journal Of Comprehensive Pharmacy, 3(7). [Link]

  • Eshghi, H., & Yazdi, H. P. (2003). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19. [Link]

  • Chandrasekhar, S., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 25-30. [Link]

  • ResearchGate. (2015). Synthesis of amino alcohol precursors. [a] Isolated yield over 3 steps.... [Link]

  • Le, T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 8870914. [Link]

  • Cini, E., et al. (2016). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 14(3), 957-966. [Link]

  • RWTH Publications. (2007). Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. (R)-2-Amino-3-(benzyloxy)propan-1-ol, a valuable chiral building block, is one such compound where meticulous safety practices are not just recommended—they are imperative. This guide moves beyond a simple checklist to provide a deep, experience-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the understanding to work safely and effectively, ensuring that your focus remains on scientific discovery, not on managing preventable incidents.

The 'Why': A Causality-Based Hazard Analysis

Understanding the inherent risks of a substance is the foundation of a robust safety protocol. This compound (CAS No: 58577-87-0) is not merely an irritant; it is classified as a corrosive material.[1][2] Specifically, it falls under Skin Corrosion, Category 1B and Serious Eye Damage, Category 1 .[1][3]

What does this mean in practice?

  • Skin Corrosion (Category 1B): Upon contact, this chemical can cause irreversible damage to the skin, manifesting as severe burns and tissue destruction.[1][4][5] The damage is not superficial; it is a serious chemical injury.

  • Serious Eye Damage (Category 1): This is the highest hazard category for eye damage. Exposure can lead to severe, potentially irreversible damage, including blindness.[1][6] The speed and severity of this damage necessitate immediate and comprehensive eye protection.

  • Respiratory Irritation: While the primary hazards are corrosive, the compound may also cause respiratory irritation, making control of airborne dust or vapors crucial.[1][6]

The signal word associated with this compound is "Danger," and the primary hazard statement is H314: "Causes severe skin burns and eye damage." [3][4][5] This classification dictates that our PPE strategy must be focused on creating an absolute barrier between the chemical and the body.

Core Protective Measures: Your Essential Armor

Given the corrosive nature of this compound, a multi-layered PPE approach is required. This involves primary barriers, robust eye and face protection, and, when necessary, respiratory protection.

Primary Barrier: Gloves and Protective Clothing

Your first line of defense is preventing any skin contact.

  • Gloves: Standard lightweight latex or nitrile gloves are insufficient for prolonged contact. You must use gloves rated for protection against corrosive chemicals. Always inspect gloves for any signs of degradation or perforation before use. After handling, dispose of contaminated gloves in accordance with hazardous waste procedures, using a proper removal technique to avoid contaminating your skin.[4][7]

  • Body Protection: A standard lab coat is not enough. A chemically resistant lab coat or a full protective suit is necessary to protect against splashes and spills.[4] For any procedure with a significant risk of splashing, such as transfers of large quantities or reactions under pressure, a chemically impervious apron or suit should be worn over the lab coat. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]

Eye and Face Protection: A Non-Negotiable Mandate

Due to the Category 1 eye damage risk, protection must be comprehensive.

  • Chemical Safety Goggles: Tightly fitting chemical safety goggles are mandatory at all times when handling the compound.[4] These must conform to recognized standards such as ANSI Z87.1 (US) or EN 166 (EU).[1][2]

  • Face Shield: Whenever there is a risk of splashing—for instance, when transferring liquids, opening a container, or working with a heated reaction—a full-face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary layer of protection for the entire face, which is critical given the severe corrosive properties of the chemical.

Respiratory Protection: Controlling Inhalation Exposure

This compound can be a low-melting solid or a liquid, and it may cause respiratory irritation.[1][3]

  • Engineering Controls: The primary method for controlling respiratory exposure should always be engineering controls. Handle this chemical in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[8]

  • Respirators: If engineering controls are insufficient to maintain exposure below safe limits, or during emergency situations, respiratory protection is required. A NIOSH (US) or CEN (EU) approved respirator with cartridges effective against organic vapors and particulates (Type P3 or equivalent) should be used.[1] A proper fit test is essential to ensure the respirator provides adequate protection.

Operational Plan: PPE Selection and Protocols

The level of PPE required is directly proportional to the risk of exposure for a given task. The following table provides guidance for common laboratory scenarios.

Task Scale Required PPE Rationale
Weighing Solid < 10 gTightly-fitting Goggles, Chemically Resistant Gloves, Lab CoatLow risk of splashing, but dust/particle exposure is possible. Goggles protect from accidental eye contact.
Preparing Solutions < 1 LTightly-fitting Goggles, Face Shield, Chemically Resistant Gloves, Chemically Resistant Lab CoatHigher risk of splashes during dissolution and transfer. A face shield is critical.
Running Reaction > 1 LTightly-fitting Goggles, Face Shield, Chemically Resistant Gloves, Full Protective Suit/ApronIncreased volume and potential for energetic reaction significantly elevate splash risk.
Waste Disposal AnyTightly-fitting Goggles, Face Shield, Chemically Resistant Gloves, Lab Coat/ApronHandling waste involves transferring potentially contaminated materials, requiring robust protection against splashes.
Protocol 1: Step-by-Step Guide to Donning and Doffing PPE

A self-validating protocol ensures safety at every step. Contamination often occurs during the removal of PPE.

Donning (Putting On) Sequence:

  • Wash Hands: Start with clean hands.

  • Protective Clothing: Don your lab coat or protective suit.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Put on goggles first, then the face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Decontaminate (if applicable): Wipe down the exterior of gloves and suit if grossly contaminated.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in a designated hazardous waste container.[4]

  • Face Shield and Goggles: Remove from the back of the head. Do not touch the front surface.

  • Protective Clothing: Remove your lab coat or suit, turning it inside out as you remove it to contain any contamination.

  • Respirator (if worn): Remove from the back.

  • Wash Hands: Wash your hands thoroughly with soap and water.[1][4]

Protocol 2: Emergency Response for Exposure

Immediate action is critical to mitigate injury.

  • Skin Contact: Immediately go to the nearest safety shower.[1] Take off all contaminated clothing while rinsing.[1][3] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][4] Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[2] Seek immediate medical attention.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal prevents cross-contamination and environmental release.

  • Single-Use PPE: All contaminated single-use items (gloves, disposable suits) must be treated as hazardous waste. Place them in a designated, clearly labeled, and sealed container for disposal by a licensed waste management company.[1][4]

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's approved procedures. This typically involves washing with soap and water, followed by an appropriate disinfectant rinse.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Do not pour it down the drain.[4][8] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Decision_Workflow start_node Start: Assess Task Handling this compound base_ppe Mandatory Base PPE: - Chemical Resistant Gloves - Lab Coat - Tightly-Fitting Goggles start_node->base_ppe All Tasks decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Task Safely q1 Risk of Splash or Aerosol? q2 Working Outside a Fume Hood? q1->q2 No add_face_shield Add Face Shield q1->add_face_shield Yes add_respirator Add Approved Respirator (e.g., Type P3) q2->add_respirator Yes final_ppe Final PPE Assembled q2->final_ppe No base_ppe->q1 add_face_shield->q2 add_respirator->final_ppe final_ppe->end_node

Caption: Decision workflow for selecting task-appropriate PPE.

Conclusion

Working with this compound requires a safety mindset grounded in a thorough understanding of its corrosive hazards. By implementing the multi-layered PPE strategies, operational protocols, and disposal plans outlined in this guide, you can create a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research by preventing accidents that can compromise experiments and timelines. Always prioritize safety; it is the bedrock of successful science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.